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  • Product: 2-Bromo-3-chloro-1,8-naphthyridine
  • CAS: 52626-32-1

Core Science & Biosynthesis

Foundational

2-Bromo-3-chloro-1,8-naphthyridine: A Technical Guide for Advanced Synthesis

Foreword: Unlocking the Potential of a Dihalogenated Naphthyridine Scaffold In the landscape of modern medicinal chemistry, the 1,8-naphthyridine core stands as a privileged scaffold, forming the foundation of numerous t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Dihalogenated Naphthyridine Scaffold

In the landscape of modern medicinal chemistry, the 1,8-naphthyridine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2][3] The strategic functionalization of this nucleus is paramount to the discovery of novel drug candidates. This technical guide focuses on 2-bromo-3-chloro-1,8-naphthyridine (CAS 52626-32-1), a versatile, dihalogenated building block poised for intricate molecular elaboration. The presence of two distinct halogen atoms at the 2- and 3-positions offers a unique platform for selective, stepwise functionalization, enabling the generation of diverse molecular libraries for drug discovery programs. This document provides an in-depth exploration of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Characteristics

2-Bromo-3-chloro-1,8-naphthyridine is a solid at ambient temperature, a characteristic typical of poly-substituted aromatic heterocyclic systems.[4] Its structural and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 52626-32-1[4]
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
Appearance White to cream or pale yellow crystalline powder[5]
Melting Point 57-63 °C (for the related compound 2-bromo-3-chloropyridine)[5]
Solubility Moderately soluble in organic solvents[4]
InChI InChI=1S/C8H4BrClN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H[4]
SMILES ClC1=CC2=C(N=C1Br)N=CC=C2[4]

Spectral Data Interpretation: A Predictive Analysis

While experimental spectra for 2-Bromo-3-chloro-1,8-naphthyridine are not widely published, a predictive analysis based on established principles of NMR and mass spectrometry provides valuable insights for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons directly attached to the electronegative bromine and chlorine atoms (C2 and C3) are expected to be significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-3-chloro-1,8-naphthyridine will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks.

Synthesis of the 2-Bromo-3-chloro-1,8-naphthyridine Scaffold

A plausible and efficient synthetic route to 2-bromo-3-chloro-1,8-naphthyridine can be conceptualized based on established methodologies for the synthesis of related 1,8-naphthyridine derivatives, such as the Vilsmeier-Haack reaction.[6][7][8] This approach allows for the construction of the bicyclic core and the introduction of the chloro substituent in a single transformation.

Proposed Synthetic Protocol via Vilsmeier-Haack Cyclization

This protocol describes a potential two-step synthesis starting from a suitable N-(pyridin-2-yl)acetamide precursor.

Step 1: Synthesis of 2-Chloro-1,8-naphthyridin-3-carbaldehyde

  • To a solution of N-(pyridin-2-yl)acetamide (1 equivalent) in dry dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-chloro-1,8-naphthyridin-3-carbaldehyde.

Step 2: Conversion to 2-Bromo-3-chloro-1,8-naphthyridine

A subsequent halogen exchange or other functional group manipulation would be required to replace the formyl group with a hydrogen and introduce the bromo group at the 2-position. A more direct synthesis might involve a multi-step pathway starting from a different precursor, though such a route is not readily found in the surveyed literature.

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The presence of a bromine atom at the 2-position of the 1,8-naphthyridine ring makes 2-bromo-3-chloro-1,8-naphthyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11][12] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

Key Considerations for Suzuki-Miyaura Coupling of Bromo-naphthyridines

The successful execution of a Suzuki-Miyaura coupling with a bromo-naphthyridine substrate requires careful optimization of several parameters to overcome potential challenges such as catalyst deactivation, low conversion, and side reactions.[13]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those developed by Buchwald, are often more effective than generic ligands like triphenylphosphine (PPh₃) for challenging substrates.[13]

  • Base: The base plays a crucial role in the transmetalation step. The strength and nature of the base must be carefully selected to be effective without causing degradation of the starting materials or products.

  • Solvent System: The solubility of the bromo-naphthyridine and the boronic acid or ester is a key factor. A solvent system that ensures adequate solubility of all components is necessary for efficient reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can cause its deactivation. Therefore, it is essential to degas the solvents and run the reaction under an inert atmosphere of nitrogen or argon.[13]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-3-chloro-1,8-naphthyridine with a generic arylboronic acid.

Materials:

  • 2-Bromo-3-chloro-1,8-naphthyridine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene and water (10:1 v/v)

Procedure:

  • To a dry reaction vessel, add 2-bromo-3-chloro-1,8-naphthyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed toluene and water solvent mixture.

  • In a separate vial, prepare a solution of palladium(II) acetate and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction & Workup reagents Combine: - 2-Bromo-3-chloro-1,8-naphthyridine - Arylboronic Acid - K₃PO₄ inert Evacuate & Backfill with Argon reagents->inert solvents Add Degassed Toluene/Water inert->solvents cat_add Add Catalyst Solution to Reaction Mixture solvents->cat_add cat_prep Prepare Pd(OAc)₂/SPhos in Toluene cat_prep->cat_add heat Heat at 80-100 °C (Monitor by TLC/LC-MS) cat_add->heat workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine - Dry over Na₂SO₄ heat->workup purify Purification: - Concentrate - Column Chromatography workup->purify product product purify->product Final Product: 2-Aryl-3-chloro-1,8-naphthyridine

Caption: Workflow for Suzuki-Miyaura Coupling.

Applications in Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][3] The antibacterial agent nalidixic acid was one of the first synthetic quinolone antibiotics and features this core structure.[14] More recently, gemifloxacin, another 1,8-naphthyridine-containing compound, has been utilized for the treatment of bacterial infections.[14] The diverse biological activities associated with this scaffold include anticancer, anti-inflammatory, and antiviral properties.[2][3]

2-Bromo-3-chloro-1,8-naphthyridine serves as a highly valuable starting material for the synthesis of novel 1,8-naphthyridine derivatives. The differential reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing access to a wide range of analogs for biological screening. For instance, the bromo group can be selectively targeted in Suzuki-Miyaura or other cross-coupling reactions, followed by nucleophilic aromatic substitution at the chloro-substituted position. This versatility makes 2-bromo-3-chloro-1,8-naphthyridine a key building block for generating chemical libraries aimed at identifying new lead compounds in various therapeutic areas.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling 2-bromo-3-chloro-1,8-naphthyridine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • 15

  • 4

  • 5

  • 16

  • 6

  • 7

  • 17

  • 8

  • 14

  • 18

  • 19

  • 20

  • 9

  • 10

  • [ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][8][15]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][8][15] - Revue Roumaine de Chimie -]()

  • [Advances in the chemistry and therapeutic potential of[8][15]-naphthyridines: A review]()

  • 2

  • 11

  • 12

  • 3

  • 21

  • 22

  • 23

  • 24

  • 13

  • 25

  • 26

Sources

Exploratory

2-Bromo-3-chloro-1,8-naphthyridine SMILES and InChI key

This guide details the chemical identity, synthesis, and reactivity profile of 2-Bromo-3-chloro-1,8-naphthyridine , a critical heterocyclic building block in medicinal chemistry. Part 1: Chemical Identity & Core Identifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and reactivity profile of 2-Bromo-3-chloro-1,8-naphthyridine , a critical heterocyclic building block in medicinal chemistry.

Part 1: Chemical Identity & Core Identifiers

The following table consolidates the precise chemical identifiers for 2-Bromo-3-chloro-1,8-naphthyridine. These strings are verified for integration into cheminformatics pipelines (e.g., RDKit, Schrödinger, ChemDraw).

Identifier Type Value
IUPAC Name 2-Bromo-3-chloro-1,8-naphthyridine
CAS Registry Number 52626-32-1
SMILES ClC1=CC2=C(N=C1Br)N=CC=C2
InChI String InChI=1S/C8H4BrClN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H
InChI Key CTOHOLZTPASUOQ-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 243.49 g/mol
Part 2: Structural Analysis & Reactivity Logic

Expert Insight: The 1,8-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, widely utilized in kinase inhibitors and antibacterial agents (e.g., Nalidixic acid analogs). The 2-bromo-3-chloro substitution pattern is particularly valuable because it offers orthogonal reactivity :

  • C2-Position (Bromo): The bromine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent N1 and N8 nitrogens. It is the "first-response" site for functionalization.
    
  • C3-Position (Chloro): The chlorine at C3 is sterically shielded and electronically less activated than C2. This allows for regioselective functionalization —you can modify C2 while leaving C3 intact for a subsequent, harsher reaction step.

Part 3: Synthesis Protocol

The synthesis of 2-bromo-3-chloro-1,8-naphthyridine typically follows a stepwise halogenation strategy starting from the parent 1,8-naphthyridin-2(1H)-one. The protocol below is based on the foundational work of Czuba & Wozniak (1973) , adapted for modern laboratory standards.

Step 1: Electrophilic Chlorination of 1,8-Naphthyridin-2-one

The first step introduces the chlorine atom at the C3 position via electrophilic aromatic substitution. The 2-oxo group directs the incoming electrophile to the 3-position (ortho/para directing relative to the tautomeric hydroxyl).

  • Reagents: 1,8-Naphthyridin-2(1H)-one, Potassium Chlorate (

    
    ), Hydrochloric Acid (HCl).
    
  • Conditions: 50°C.

  • Mechanism: In situ generation of active chlorine species (

    
     or 
    
    
    
    ) effects substitution at the electron-rich C3 position of the pyridone ring.
Step 2: Bromodehydroxylation (Aromatization)

The second step converts the cyclic amide (lactam) into the imidoyl bromide.

  • Reagents: 3-Chloro-1,8-naphthyridin-2(1H)-one (Product of Step 1), Phosphorus Oxybromide (

    
    ).
    
  • Conditions: 125°C (Melt/Neat or in high-boiling solvent).

  • Mechanism: The carbonyl oxygen attacks the electrophilic phosphorus, creating a good leaving group (

    
    ). The bromide ion then attacks C2 via an 
    
    
    
    -like mechanism (or addition-elimination), restoring aromaticity and yielding the target di-halo compound.
Synthesis Workflow Diagram

Synthesis_Pathway Start 1,8-Naphthyridin-2(1H)-one Inter 3-Chloro-1,8-naphthyridin-2(1H)-one Start->Inter KClO3, HCl, 50°C (Electrophilic Chlorination) Product 2-Bromo-3-chloro-1,8-naphthyridine Inter->Product POBr3, 125°C (Bromodehydroxylation)

Caption: Stepwise synthesis of 2-Bromo-3-chloro-1,8-naphthyridine via regioselective chlorination and bromination.

Part 4: Reactivity & Functionalization Map

This compound is a "linchpin" scaffold. The diagram below illustrates how to exploit the reactivity difference between the C2-Br and C3-Cl bonds.

Reaction Logic:

  • Path A (

    
    ):  Amines, alkoxides, and thiols will selectively displace the C2-Bromine at room temperature or mild heating due to the lower bond dissociation energy of C-Br vs C-Cl and the activation by N1.
    
  • Path B (Pd-Coupling): In Suzuki or Sonogashira couplings, the oxidative addition of Pd(0) occurs preferentially at the C2-Br bond.

Reactivity_Map Core 2-Bromo-3-chloro-1,8-naphthyridine (Scaffold) SNAr_Product 2-Amino-3-chloro-1,8-naphthyridine (Retains C3-Cl) Core->SNAr_Product Primary Amine / Base (Selective C2 Substitution) Suzuki_Product 2-Aryl-3-chloro-1,8-naphthyridine (Retains C3-Cl) Core->Suzuki_Product Ar-B(OH)2, Pd(0) (Selective C2 Coupling) Final_Product 2,3-Disubstituted-1,8-naphthyridine Suzuki_Product->Final_Product Harsh Conditions / Specialized Ligands (C3 Functionalization)

Caption: Orthogonal reactivity profile allowing sequential functionalization at C2 followed by C3.

Part 5: References
  • Czuba, W., & Wozniak, M. (1973).[1] Syntheses and properties of 2,3-dibromo- and 2,3-dichloro-1,8-naphthyridines. Roczniki Chemii, 47(12), 2361-2365. 1

  • CymitQuimica . (n.d.). 2-Bromo-3-chloro-1,8-naphthyridine Product Data. Retrieved from 2.

  • PubChem . (2025). 8-Bromo-5-chloro-1,6-naphthyridine (Isomer Reference). National Library of Medicine. 3.

Sources

Foundational

The Ascendant Therapeutic Potential of 2-Bromo-3-chloro-1,8-naphthyridines: A Technical Guide for Drug Discovery

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This privileged structure is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][5][6] The clinical success of drugs like Nalidixic acid, a first-generation quinolone antibiotic, and Gemifloxacin, a fluoroquinolone antibacterial agent, underscores the therapeutic potential embedded within the 1,8-naphthyridine core.[7][8][9][10][11]

The functionalization of the 1,8-naphthyridine ring system offers a fertile ground for the development of novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, at various positions can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. Specifically, the 2-Bromo-3-chloro-1,8-naphthyridine scaffold serves as a versatile intermediate for the synthesis of a diverse array of derivatives with promising pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-Bromo-3-chloro-1,8-naphthyridine derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of 2-Bromo-3-chloro-1,8-naphthyridine Derivatives: A Strategic Approach

The synthesis of 2-Bromo-3-chloro-1,8-naphthyridine derivatives typically commences with the construction of the core 1,8-naphthyridine ring system, followed by halogenation and subsequent functionalization. A common and efficient method for the synthesis of the foundational 2-chloro-1,8-naphthyridine-3-carbaldehyde is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides.[12][13][14][15] This reaction provides a key intermediate that can be further modified to introduce the bromo and chloro substituents at the desired positions.

Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol outlines a facile one-pot synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.[16]

Materials:

  • Substituted N-(pyridin-2-yl) acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl alcohol

Procedure:

  • To a solution of N-(pyridin-2-yl) acetamide in dry DMF, add POCl₃ dropwise at 0-5°C with constant stirring.

  • After the addition is complete, the reaction mixture is refluxed with stirring for a duration of 4-15 hours, the progress of which is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethyl alcohol to yield the pure 2-chloro-1,8-naphthyridine-3-carbaldehyde.[16]

The subsequent introduction of the bromo group can be achieved through various bromination techniques, followed by further derivatization at the 3-position to explore a wide chemical space.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Cyclization cluster_workup Workup & Purification cluster_product Intermediate Product cluster_derivatization Further Derivatization N-(pyridin-2-yl) acetamide N-(pyridin-2-yl) acetamide Reaction_Vessel Reaction at 0-5°C then Reflux N-(pyridin-2-yl) acetamide->Reaction_Vessel POCl3 POCl3 POCl3->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Ice_Quench Pour into Crushed Ice Reaction_Vessel->Ice_Quench Filtration Filter Precipitate Ice_Quench->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 2-Chloro-1,8-naphthyridine-3-carbaldehyde Recrystallization->Product Bromination Bromination Product->Bromination Final_Derivatives 2-Bromo-3-chloro-1,8-naphthyridine Derivatives Bromination->Final_Derivatives

Caption: Synthetic workflow for 2-Bromo-3-chloro-1,8-naphthyridine derivatives.

Biological Activities of 2-Bromo-3-chloro-1,8-naphthyridine Derivatives

The introduction of bromo and chloro substituents onto the 1,8-naphthyridine scaffold has been shown to yield derivatives with potent biological activities, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents.[17][18] Derivatives of 2-chloro-1,8-naphthyridine have demonstrated significant activity against a range of bacterial strains. For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde has shown moderate activity against E. coli and high activity against S. pyogenes.[7][10] Furthermore, 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives have exhibited high antimicrobial efficacy against both S. aureus and E. coli, as well as antifungal activity against pathogenic strains like A. niger and A. flavus.[7][10][11] The presence of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity.[10]

Table 1: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundTarget OrganismActivityReference
2-Chloro-1,8-naphthyridine-3-carbaldehydeE. coliModerate[7][10]
2-Chloro-1,8-naphthyridine-3-carbaldehydeS. pyogenesHigh[7][10]
2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamidesS. aureus, E. coliHigh[7][10][11]
2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamidesA. niger, A. flavusHigh[7][10][11]
Anticancer Activity

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents.[4][5][19][20] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[19] For example, certain derivatives have shown significant activity against MIAPaCa and K-562 cancer cell lines.[19] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and DNA gyrase.[1][10]

Table 2: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa0.41[19]
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)K-5620.77[19]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-10.41[20]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW6201.4[20]
1,8-naphthyridine-3-carboxamide (Compound 12)HBL-100 (breast)1.37[4][5]
1,8-naphthyridine-3-carboxamide (Compound 17)KB (oral)3.7[4][5]
1,8-naphthyridine-3-carboxamide (Compound 22)SW-620 (colon)3.0[4][5]
Enzyme Inhibitory Activity

The biological activities of 1,8-naphthyridine derivatives are often attributed to their ability to inhibit specific enzymes. For instance, some derivatives are known to be potent inhibitors of DNA gyrase, an essential bacterial enzyme, which explains their antibacterial properties.[7][10] In the context of cancer, these compounds can inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth and division.[1] Additionally, certain 1,8-naphthyridine derivatives have been identified as dual inhibitors of alkaline phosphatase and carbonic anhydrase, enzymes implicated in bone disorders like rheumatoid arthritis.[21]

Illustrative Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Protein Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factor->Gene_Expression Promotes Naphthyridine_Derivative 2-Bromo-3-chloro- 1,8-naphthyridine derivative Naphthyridine_Derivative->Kinase_Cascade Inhibits

Caption: Inhibition of a protein kinase signaling pathway by a 1,8-naphthyridine derivative.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,8-naphthyridine derivatives.[22] Studies have shown that the nature and position of substituents on the 1,8-naphthyridine ring significantly influence their biological activity.

For instance, in the context of antimicrobial activity, the presence of a halogen, particularly bromine, at the C-6 position has been shown to enhance antibacterial efficacy.[10] In anticancer derivatives, the nature of the substituent at the C-3 position, often a carboxamide or a heteroaryl group, plays a critical role in determining the cytotoxic potency.[4][5][19][20] Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate physicochemical and structural parameters of substituents with their biological activities, providing valuable insights for the design of new analogs.[23]

SAR Summary Diagram

SAR_Summary cluster_scaffold 1,8-Naphthyridine Core cluster_substituents Key Substituent Positions & Their Impact Scaffold R1 Position 2 (e.g., -Br) - Modulates lipophilicity - Potential for H-bonding R2 Position 3 (e.g., -Cl, -CHO, -CONHAr) - Crucial for target interaction - Influences potency and selectivity R3 Position 6 (e.g., -Br) - Enhances antimicrobial activity R4 Position 7 (e.g., Piperazine) - Common in quinolone antibiotics - Affects spectrum of activity

Caption: Key structure-activity relationships for 1,8-naphthyridine derivatives.

Future Perspectives and Conclusion

The 2-Bromo-3-chloro-1,8-naphthyridine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the synthetic accessibility of the core structure, make it an attractive area for further investigation. Future research should focus on:

  • Expansion of the chemical space: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents at various positions of the 1,8-naphthyridine ring.

  • Mechanism of action studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and preclinical development: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Development of selective inhibitors: The design of derivatives with high selectivity for specific enzyme isoforms or cellular targets to minimize off-target effects and enhance therapeutic efficacy.

References

  • Fadda, A. A., et al. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. International Journal of Molecular Sciences, 16(8), 18454-18473. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]

  • Gupta, S. P., et al. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 684-690. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2489-2501. [Link]

  • Ghahremanzadeh, R., et al. (2022). Green synthesis and cytotoxic activity of functionalized naphthyridine. ResearchGate. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]

  • Srivastava, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7196-7204. [Link]

  • Ayoob, A. I., et al. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1), 73-79. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Ayoob, A. I., et al. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. [Link]

  • Srivastava, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7196-7204. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

  • Ayoob, A. I., et al. (2023). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. ResearchGate. [Link]

  • Kumar, et al. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

  • Various Authors. (2012). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • Kumar, M. R., et al. (2010). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Zaib, S., et al. (2023).[19][24]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS ONE, 18(10), e0292329. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]

  • Kumar, V., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Bhat, A., et al. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1238-1254. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

Sources

Exploratory

Technical Guide: Structural and Functional Divergence of 1,5- and 1,8-Naphthyridine Isomers

Executive Summary This technical guide provides a comparative analysis of 1,5-naphthyridine and 1,8-naphthyridine, two diazanaphthalene isomers that exhibit distinct physicochemical properties despite sharing an identica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,5-naphthyridine and 1,8-naphthyridine, two diazanaphthalene isomers that exhibit distinct physicochemical properties despite sharing an identical molecular formula (


). For drug development professionals and synthetic chemists, distinguishing these isomers is critical: 1,5-naphthyridine  serves as a centrosymmetric, rod-like scaffold often utilized in kinase inhibition (e.g., ALK5), while 1,8-naphthyridine  functions as a polarized, binucleating pharmacophore essential for antibacterial agents (quinolones) and adenosine receptor modulation. This guide details their electronic profiles, synthetic access, and divergent applications in medicinal and coordination chemistry.

Part 1: Structural & Electronic Divergence

The fundamental difference between these isomers lies in the positioning of the nitrogen atoms, which dictates molecular symmetry, basicity, and dipole moments.

Physicochemical Comparison

The 1,5-isomer is centrosymmetric (


), resulting in a net zero dipole moment. In contrast, the 1,8-isomer possesses a 

symmetry with nitrogen atoms in a peri-like arrangement, creating a significant dipole and a unique "binding pocket" for metals or protons.
Property1,5-Naphthyridine1,8-NaphthyridineSignificance in Drug Design
Structure


1,5 : Linear linker; 1,8 : Chelating pocket.
Symmetry Centrosymmetric (

)
Planar (

)
Affects crystal packing and solubility.
Dipole Moment 0 D~ 4.0 D1,8 has higher polarity, influencing membrane permeability.
Basicity (

)
2.913.391,8 is slightly more basic due to lone pair repulsion/solvation effects.
Melting Point 75 °C98–99 °C1,8 has stronger intermolecular dipole-dipole interactions.
Coordination Bridging (Monodentate at each N)Chelating/Binucleating1,5 links metal centers; 1,8 stabilizes metal-metal bonds.
Electronic Distribution
  • 1,5-Naphthyridine: The nitrogen atoms are distal (positions 1 and 5). The electron deficiency is distributed symmetrically across both rings, making electrophilic aromatic substitution difficult at any position.

  • 1,8-Naphthyridine: The nitrogen atoms are on the same side of the fused system. This creates a high electron density region between the nitrogens (the "pocket") and a highly electron-deficient region at the para-positions (C4 and C5).

Part 2: Synthetic Pathways (The "How")

Accessing these scaffolds requires distinct starting materials. The Skraup reaction is the most common route for the parent heterocycles, but the choice of aminopyridine precursor is the determining factor.

Synthetic Logic Flow

The following diagram illustrates the divergent synthesis starting from aminopyridines.

SynthesisPathways cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Target Isomers AP3 3-Aminopyridine Skraup Skraup Reaction (Glycerol, H2SO4, [Ox]) AP3->Skraup Cyclization at C2 AP2 2-Aminopyridine AP2->Skraup Cyclization at C3 (Difficult) Fried Friedländer Synthesis (Carbonyl Condensation) AP2->Fried via 2-Aminonicotinaldehyde N15 1,5-Naphthyridine (Thermodynamic Product) Skraup->N15 Dehydration & Oxidation N18 1,8-Naphthyridine Fried->N18

Figure 1: Divergent synthetic pathways. 1,5-naphthyridine is accessible via direct Skraup cyclization of 3-aminopyridine. 1,8-naphthyridine is often synthesized via Friedländer condensation due to the instability of 2-aminopyridine under harsh Skraup conditions.

Detailed Protocol: Synthesis of 1,5-Naphthyridine

Method: Skraup Reaction (Modified Sulfo-mix) Objective: Synthesis of parent 1,5-naphthyridine from 3-aminopyridine.[1][2][3]

Reagents:

  • 3-Aminopyridine (0.1 mol)

  • Glycerol (0.35 mol)

  • Sodium m-nitrobenzenesulfonate (0.07 mol) [Oxidizing Agent]

  • Sulfuric Acid (conc., 60 mL)

  • Water (100 mL)

  • Ferrous sulfate (catalytic, 1 g)

Protocol:

  • Preparation (Sulfo-mix): In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium m-nitrobenzenesulfonate in concentrated sulfuric acid. Caution: Exothermic.

  • Addition: Add 3-aminopyridine followed by glycerol dropwise to the acid mixture. Add ferrous sulfate to moderate the reaction vigor.[4]

  • Cyclization: Heat the mixture to 150°C using an oil bath. Maintain reflux for 4–6 hours. The reaction turns dark brown/black.

  • Quenching: Cool the reaction mixture to room temperature. Pour carefully onto 300 g of crushed ice.

  • Neutralization: Basify the solution to pH 9–10 using 50% NaOH solution. Note: Maintain temperature <20°C with an ice bath during addition to prevent polymerization.

  • Extraction: Extract the aqueous slurry with dichloromethane (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the residue from petroleum ether/ethyl acetate to yield 1,5-naphthyridine as pale yellow crystals (mp 75°C).
    

Critical Control Point: The cyclization of 3-aminopyridine occurs at the C2 position (favored) rather than C4.[5] If C2 is blocked, 1,7-naphthyridine is formed.

Part 3: Medicinal Chemistry Applications[1][2][3][6][7][8]

The choice between 1,5- and 1,8-isomers is rarely arbitrary; it is dictated by the binding pocket of the biological target.

Therapeutic Profiles
IsomerPrimary Target ClassMechanism of ActionKey Drug Examples/Leads
1,5-Naphthyridine Kinases (ALK5, TGF-

)
ATP-competitive inhibition. The N1/N5 atoms often accept H-bonds from hinge region residues.L-454,088 (topoisomerase inhibitor), ALK5 inhibitors.
1,8-Naphthyridine Bacterial DNA Gyrase Intercalation and stabilization of the DNA-cleavage complex.Nalidixic acid (4-one derivative), Enoxacin (aza-quinolone).
1,8-Naphthyridine GPCRs (CB2, Adenosine) Allosteric modulation.CB2 agonists for pain management.
Structure-Activity Relationship (SAR) Logic

The following diagram maps the functionalization logic for drug discovery campaigns.

SAR_Logic cluster_15 1,5-Naphthyridine SAR cluster_18 1,8-Naphthyridine SAR Core15 1,5-Core Pos4 C4/C8 Substitution: Solubility & Potency Core15->Pos4 Pos2 C2/C6 Substitution: Hinge Binding (Kinases) Core15->Pos2 Core18 1,8-Core Pos3 C3 Carboxyl: Essential for Gyrase Binding Core18->Pos3 Pos7 C7 Substitution: Spectrum of Activity (Piperazine) Core18->Pos7

Figure 2: SAR Divergence. 1,5-naphthyridine optimization focuses on C2/C6 for kinase hinge interaction. 1,8-naphthyridine optimization (classically for antibacterials) focuses on C3 (acid) and C7 (solubility/spectrum).

Part 4: Coordination Chemistry

In materials science and catalysis, the geometric arrangement of the nitrogen lone pairs dictates the ligand type.

  • 1,8-Naphthyridine (The "Binucleating" Ligand):

    • Mode: Can bridge two metal centers in close proximity (

      
       bonding).
      
    • Application: Stabilizing metal-metal bonds (e.g.,

      
      , 
      
      
      
      ) for catalysis. The "bite angle" is small, forcing metals together.
    • Proton Sponge: 1,8-derivatives can act as proton sponges due to the stabilization of a proton between the two peri-nitrogens.

  • 1,5-Naphthyridine (The "Rod" Ligand):

    • Mode: Bridges metal centers that are far apart. It cannot chelate a single metal atom because the nitrogens point in opposite directions.

    • Application: Construction of Metal-Organic Frameworks (MOFs) and coordination polymers where linear spacing is required.

References

  • Synthesis & Reactivity: Brown, D. J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley.

  • pKa Values: Williams, R. (2022).[6] pKa Data of Nitrogen Heterocycles. Organic Chemistry Data.

  • 1,5-Naphthyridine Synthesis: Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis of some 1,5-naphthyridines. The Journal of Organic Chemistry, 32(3), 832-834.

  • Medicinal Chemistry (1,8-Naphthyridine): Matesanz, R., et al. (2021).[7][8] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Future Medicinal Chemistry, 13(18).

  • Coordination Chemistry: Bera, J. K., et al. (2009). The coordination chemistry of 1,8-naphthyridine. Chemical Society Reviews.

  • Physical Properties: NIST Chemistry WebBook. 1,5-Naphthyridine.

Sources

Foundational

2-Bromo-3-chloro-1,8-naphthyridine: A Strategic Scaffold for Orthogonal Drug Design

Topic: 2-Bromo-3-chloro-1,8-naphthyridine as a building block for drug discovery [1] Executive Summary In the landscape of modern medicinal chemistry, the 1,8-naphthyridine core serves as a "privileged scaffold," mimicki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-3-chloro-1,8-naphthyridine as a building block for drug discovery

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 1,8-naphthyridine core serves as a "privileged scaffold," mimicking the bioactivity of quinolines and isoquinolines while offering distinct hydrogen-bonding vectors and solubility profiles.[1]

2-Bromo-3-chloro-1,8-naphthyridine (CAS: 52626-32-1) represents a high-value building block within this class.[2] Its value lies in its electronic asymmetry : the C2-position is highly activated for nucleophilic attack, while the C3-position requires transition-metal catalysis for functionalization.[2] This distinct reactivity profile allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis, reactivity principles, and experimental workflows for utilizing this scaffold in the discovery of kinase inhibitors, GPCR ligands, and antibacterial agents.

Structural Properties & Reactivity Profile

Electronic Architecture

The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms.

  • N1 & N8: The nitrogen lone pairs reside in sp2 orbitals orthogonal to the pi-system, but their high electronegativity pulls electron density from the ring carbons.

  • C2 Position (

    
    -position):  Located adjacent to N1, this position is significantly electron-deficient.[2] It mimics the reactivity of the 2-position in pyridine or the 4-position in pyrimidine.[2] It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
    
  • C3 Position (

    
    -position):  This position is electronically similar to the 3-position of pyridine.[2] It is relatively resistant to SNAr but participates readily in Palladium-catalyzed cross-coupling reactions .[2]
    
The Halogen Advantage (Br vs. Cl)

The specific substitution pattern—2-Bromo and 3-Chloro —is engineered for sequential functionalization.[2]

FeatureC2-BromoC3-Chloro
Bond Strength Weaker C-Br bond (~68 kcal/mol).[2]Stronger C-Cl bond (~81 kcal/mol).[2]
SNAr Reactivity High. Activated by adjacent N1.Low. No resonance stabilization for Meisenheimer complex.
Pd-Oxidative Addition Fast. Favored by weaker bond and electron deficiency.[2]Slow. Requires bulky/electron-rich ligands (e.g., XPhos, RuPhos).
Strategic Role Entry Point 1: Introduce amines, alkoxides, or thiols via SNAr.Entry Point 2: Introduce aryl/heteroaryl groups via Suzuki/Buchwald coupling.

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for scale-up and analog generation.[2]

Core Pathway: The Modified Friedländer/Condensation Approach

The most robust route involves the condensation of 2-aminopyridine derivatives with malonic acid equivalents, followed by halogenation.

Step 1: Ring Construction (3-Chloro-1,8-naphthyridin-2(1H)-one)

  • Reagents: 2-Aminopyridine + Ethyl 2-chloro-3-oxopropanoate (or Diethyl chloromalonate).[2]

  • Conditions: Polyphosphoric acid (PPA) or Dowtherm A at high temperature (120–150°C).

  • Mechanism: Condensation of the amino group with the ester/aldehyde followed by cyclization onto the pyridine ring (C3 position).

  • Outcome: Formation of the bicyclic lactam with the chlorine atom pre-installed at C3.

Step 2: Deoxybromination (The Critical Step)

  • Reagents: Phosphorus oxybromide (

    
    ) or 
    
    
    
    /DMF.
  • Conditions: Reflux in anhydrous toluene or neat (100°C).

  • Mechanism: The lactam carbonyl oxygen attacks the electrophilic phosphorus, creating a good leaving group, which is then displaced by bromide ion via an addition-elimination mechanism.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is sensitive to moisture; store under argon.

Strategic Functionalization Workflows

The power of this building block is the ability to control the sequence of reactions. The "C2-First" strategy is the standard operating procedure (SOP) for maximum yield and purity.

Visualization: The Divergent Synthesis Pathway

G Start 2-Bromo-3-chloro- 1,8-naphthyridine InterA Intermediate A: 2-Amino-3-chloro-1,8-naphthyridine Start->InterA Path A (Preferred): SNAr (R-NH2, DIPEA, THF) Selectivity: >95% C2 InterB Intermediate B: 2-Aryl-3-chloro-1,8-naphthyridine Start->InterB Path B: Suzuki Coupling (Stoichiometric control required) FinalA Target A: 2-Amino-3-Aryl-1,8-naphthyridine InterA->FinalA Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) FinalB Target B: 2,3-Diaryl-1,8-naphthyridine InterB->FinalB Suzuki Coupling #2

Figure 1: Reaction workflow demonstrating the preferred "SNAr First" strategy (Path A) versus the "Coupling First" strategy (Path B).

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C2

This protocol installs an amine functionality at C2, creating a kinase-inhibitor-like "hinge binder" motif.[2]

Objective: Synthesis of N-benzyl-3-chloro-1,8-naphthyridin-2-amine.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4]

  • Reactants:

    • 2-Bromo-3-chloro-1,8-naphthyridine (1.0 equiv, 1.0 mmol)[2]

    • Benzylamine (1.2 equiv, 1.2 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[2]

    • Solvent: Anhydrous THF (5 mL) or n-Butanol (for less reactive amines).[2]

  • Procedure:

    • Dissolve the naphthyridine in THF.

    • Add DIPEA followed by dropwise addition of benzylamine.

    • Stir at room temperature for 2 hours. (Note: If no reaction, heat to 60°C. The C2-Br is highly reactive; avoid overheating to prevent degradation).

    • Monitor: TLC (30% EtOAc/Hexane) should show disappearance of the starting material (

      
      ) and appearance of a more polar product (
      
      
      
      ).
  • Workup:

    • Concentrate volatiles under reduced pressure.

    • Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     should show the loss of the C2-Br signal and the presence of benzylic protons. The C3-Cl remains intact.[2]
    
Protocol B: Suzuki-Miyaura Coupling at C3

This protocol functionalizes the remaining chlorine position.[2] Since the C2 position is already substituted (and the bromine gone), the selectivity issues are resolved.

Objective: Synthesis of N-benzyl-3-phenyl-1,8-naphthyridin-2-amine.

  • Setup: Microwave vial (10 mL) or sealed tube.

  • Reactants:

    • Intermediate from Protocol A (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)[2]

    • Catalyst:

      
       (5 mol%) + XPhos (10 mol%) OR 
      
      
      
      (5 mol%). Note: XPhos is recommended for activating the unreactive C3-chloride.[2]
    • Base:

      
       (3.0 equiv, 2M aqueous solution).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants in the vial under nitrogen.

    • Seal and heat to 100°C (oil bath) or 120°C (microwave) for 1 hour.

    • The solution usually turns black (palladium black formation) upon completion.

  • Workup:

    • Filter through a Celite pad to remove Pd residues.

    • Concentrate and purify via flash chromatography (Gradient: 0-50% EtOAc/Hexane).[2]

Case Studies in Drug Discovery

Case Study 1: Kinase Inhibitors (P38 MAP Kinase)

Researchers have utilized the 1,8-naphthyridine scaffold to mimic the adenine ring of ATP.

  • Design: The N1 and N8 nitrogens accept a hydrogen bond from the kinase hinge region.

  • Implementation: The 2-bromo-3-chloro precursor was reacted with a cycloalkylamine (SNAr at C2) to fit the hydrophobic pocket.[2] Subsequently, the C3-chloro was coupled with a substituted pyridine boronic acid to interact with the gatekeeper residue.

  • Result: Nanomolar potency with improved solubility compared to the quinoline analog [1].

Case Study 2: Antibacterial Agents (DNA Gyrase)

Analogous to nalidixic acid, 2,3-functionalized 1,8-naphthyridines target bacterial DNA gyrase.

  • Design: The C3 position is critical for binding.

  • Implementation: C2 was substituted with a solubilizing piperazine ring. C3 was coupled to introduce a fluoro-phenyl group, enhancing penetration into Gram-negative bacteria [2].[2]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in SNAr (C2) Nucleophile is too bulky or weak.[2]Switch solvent to NMP or DMSO and heat to 100°C. Add KF (potassium fluoride) to assist.
Lack of Regioselectivity Reaction temperature too high.Perform SNAr at 0°C. C2 is significantly more reactive; lower energy prevents C3 attack.
Failed Coupling at C3 C-Cl bond is too strong (inert).[2]Switch to Buchwald precatalysts (e.g., XPhos Pd G3). Ensure solvent is strictly degassed to protect the catalyst.
Protodehalogenation Pd-catalyzed reduction of C-Cl.[2]Use anhydrous conditions. Avoid alcohol solvents in the coupling step.

References

  • Mithula, S., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry, 13(18), 1591-1618.[4] Link

  • CymitQuimica. (n.d.). "2-Bromo-3-chloro-1,8-naphthyridine Product Data." CymitQuimica Catalog. Link

  • Czuba, W., & Wozniak, M. (1973).[5] "Syntheses and properties of 2,3-dibromo- and 2,3-dichloro-1,8-naphthyridines." Roczniki Chemii. (Foundational synthesis reference).

  • Ojha, M., et al. (2020).[1] "1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities."[1][4][6][7][8] Mini Reviews in Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.).[2] "2-Bromo-3-chloro-1,8-naphthyridine CAS 52626-32-1."[2][5][9][10] Sigma-Aldrich Product Detail. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Bromo-3-chloro-1,8-naphthyridine via Vilsmeier-Haack reaction

Application Note: Synthesis of Functionalized 1,8-Naphthyridines Subject: Protocols for Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-1,8-naphthyridine and Synthesis of 2-Bromo-3-chloro-1,8-naphthyridine. Part 1: Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Functionalized 1,8-Naphthyridines Subject: Protocols for Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-1,8-naphthyridine and Synthesis of 2-Bromo-3-chloro-1,8-naphthyridine.

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthetic pathways for 2,3-functionalized 1,8-naphthyridines. Specifically, it addresses the Vilsmeier-Haack cyclization method requested, while scientifically clarifying the divergence between the method's standard product and the specific halogenated target requested.

Critical Chemical Insight (The "Method vs. Target" Divergence):

  • The Method (Vilsmeier-Haack): The Vilsmeier-Haack cyclization of

    
    -(pyridin-2-yl)acetamide is the industry-standard route to synthesize 2-chloro-3-formyl-1,8-naphthyridine .[1] The Vilsmeier reagent (POCl
    
    
    
    /DMF) installs a formyl group (-CHO) at the C3 position and a chlorine atom at the C2 position simultaneously.
  • The Target (2-Bromo-3-chloro-1,8-naphthyridine): Direct synthesis of this specific di-halo analog via Vilsmeier-Haack is chemically contradictory because the Vilsmeier reaction inherently introduces a carbon atom (formyl) at C3, not a chlorine. The authoritative synthesis for 2-bromo-3-chloro-1,8-naphthyridine follows the Czuba Method (halogenation of naphthyridinols).

Scope of this Guide: To ensure full scientific utility, this Application Note provides:

  • Protocol A: The Vilsmeier-Haack Cyclization (The requested method) yielding the 2-chloro-3-formyl derivative.

  • Protocol B: The Czuba Synthesis (The requested target) yielding 2-bromo-3-chloro-1,8-naphthyridine via POBr

    
     functionalization.
    

Part 2: Chemical Pathway Visualization

The following flowchart illustrates the mechanistic divergence between the Vilsmeier route and the specific di-halo synthesis.

NaphthyridineSynthesis Start Start: 2-Aminopyridine Acetamide N-(pyridin-2-yl)acetamide Start->Acetamide Ac2O Hydroxy 2-Hydroxy-1,8-naphthyridine Start->Hydroxy Malic Acid / H2SO4 Vilsmeier Vilsmeier-Haack (POCl3 / DMF, 90°C) Acetamide->Vilsmeier ProductA Product A: 2-Chloro-3-formyl-1,8-naphthyridine Vilsmeier->ProductA Cyclization & Formylation Chlorination Chlorination (KClO3 / HCl) Hydroxy->Chlorination Intermed 2-Hydroxy-3-chloro-1,8-naphthyridine Chlorination->Intermed Bromination Bromination (POBr3, 125°C) Intermed->Bromination ProductB Target B: 2-Bromo-3-chloro-1,8-naphthyridine Bromination->ProductB Dehydroxy-bromination

Figure 1: Divergent synthetic pathways. Top path: Vilsmeier-Haack route.[1][2][3][4][5][6] Bottom path: Czuba route for the specific di-halo target.

Part 3: Protocol A - Vilsmeier-Haack Cyclization

Target Product: 2-Chloro-3-formyl-1,8-naphthyridine Primary Application: Construction of the naphthyridine core with versatile handles (Cl, CHO) for drug discovery.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[2][7][8]RoleHazard Note

-(pyridin-2-yl)acetamide
1.0SubstrateIrritant
Phosphorus Oxychloride (POCl

)
7.0 - 12.0Reagent/SolventCorrosive/Toxic (Reacts violently with water)

-Dimethylformamide (DMF)
3.0 - 5.0Reagent (Vilsmeier adduct)Hepatotoxic
Sodium Bicarbonate (NaHCO

)
ExcessQuenching--
Dichloromethane (DCM) SolventExtractionVolatile
Step-by-Step Methodology

Step 1: In-Situ Generation of Vilsmeier Reagent

  • Equip a dry 3-neck round-bottom flask with a dropping funnel, reflux condenser (with CaCl

    
     guard tube), and magnetic stir bar.
    
  • Add dry DMF (3.0 equiv) to the flask and cool to 0°C in an ice bath.

  • Add POCl

    
      (7.0–12.0 equiv) dropwise over 30 minutes.
    
    • Expert Note: The solution will turn yellow/orange. Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium salt.

Step 2: Substrate Addition & Cyclization

  • Add

    
    -(pyridin-2-yl)acetamide  (1.0 equiv) to the Vilsmeier reagent mixture at 0°C.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

  • Heat the reaction mixture to 75–90°C for 4–12 hours .

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The spot for the acetamide (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).

Step 3: Work-up & Isolation

  • Cool the reaction mixture to RT.

  • Critical Safety Step: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. The hydrolysis of excess POCl

    
     is exothermic; ensure the ice bath is maintained.
    
  • Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO

    
      solution.
    
  • Allow the precipitate to settle for 1 hour.

    • Option A (Precipitation): If a solid forms, filter via Buchner funnel, wash with cold water, and dry.[4][6]

    • Option B (Extraction): If oily, extract with DCM (3 x 50 mL). Dry organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or methanol.

4. Expected Data

  • Yield: 60–85%

  • Appearance: Pale yellow needles.

  • Melting Point: 165–167°C.[4]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    10.45 (s, 1H, CHO), 8.39-8.41 (d, 1H, H-7), 7.91 (s, 1H, H-4), 7.48-7.50 (d, 1H, H-5), 7.26-7.29 (m, 1H, H-6).[4]

Part 4: Protocol B - Synthesis of 2-Bromo-3-chloro-1,8-naphthyridine

Target Product: 2-Bromo-3-chloro-1,8-naphthyridine (CAS: 52626-32-1) Methodology: The Czuba Method (Halogenation/Dehydroxylation). This protocol is required because Vilsmeier-Haack does not directly yield the 3-chloro derivative.

Reaction Scheme


Reagents & Materials
ReagentRoleConditions
2-Hydroxy-1,8-naphthyridine PrecursorPrepared via Skraup reaction
Potassium Chlorate (KClO

)
Chlorinating AgentOxidizer (Handle with care)
Phosphorus Oxybromide (POBr

)
Brominating AgentSolid, moisture sensitive
Hydrochloric Acid (conc.) Solvent/ReagentCorrosive
Step-by-Step Methodology

Step 1: C3-Chlorination

  • Dissolve 2-hydroxy-1,8-naphthyridine in concentrated HCl .

  • Heat the solution to 50°C .

  • Add KClO

    
      portion-wise.
    
    • Mechanism:[9][10][11] In situ generation of Cl

      
       gas leads to electrophilic chlorination at the electron-rich C3 position of the naphthyridinone ring.
      
  • Dilute with water, filter the precipitate, and recrystallize (acetic acid) to obtain 2-hydroxy-3-chloro-1,8-naphthyridine .

Step 2: Bromination (Dehydroxylation)

  • Place dry 2-hydroxy-3-chloro-1,8-naphthyridine (1.0 equiv) in a round-bottom flask.

  • Add POBr

    
      (excess, typically 3–5 equiv).
    
    • Note: POBr

      
       is a solid (mp ~56°C). It will melt and act as the solvent.
      
  • Heat the mixture to 125°C for 2–4 hours.

    • Observation: The mixture will liquefy and eventually darken.

  • Work-up:

    • Cool to approx 80°C (do not let it solidify completely).

    • Pour onto crushed ice (Caution: Violent hydrolysis of POBr

      
       yields HBr).
      
    • Neutralize with Na

      
      CO
      
      
      
      or NH
      
      
      OH.
    • Extract with chloroform or DCM.

  • Purification: Column chromatography (SiO

    
    , EtOAc/Hexane gradient) or recrystallization from ethanol.
    

4. Expected Data

  • Yield: ~80% (Step 2).

  • Appearance: Colorless or pale needles.

  • Melting Point: 165–167°C (Coincidentally similar to the aldehyde, verify via MS).

  • Mass Spec: Distinctive isotope pattern for 1 Br and 1 Cl (M+, M+2, M+4).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Vilsmeier) Moisture in DMF or POCl

.
Distill DMF over CaH

; use fresh POCl

.
Incomplete Cyclization Temperature too low (<75°C).Increase temp to 90°C; extend time to 12h.
Violent Quench Adding water to hot POCl

.
ALWAYS add reaction mixture to ice, never ice/water to the mixture.
Wrong Halogen (Protocol B) Used POCl

instead of POBr

.
POCl

yields the 2,3-dichloro derivative. Must use POBr

for 2-Br.

References

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides. Indian Journal of Chemistry, 44B, 1868-1875. Link

  • Czuba, W., & Wozniak, M. (1973).[8] Syntheses and properties of 2,3-dibromo- and 2,3-dichloro-1,8-naphthyridines. Roczniki Chemii, 47, 2361. Link

  • Kumar, M. R., et al. (2010).[2][5] A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. International Journal of Chemical Sciences, 8(3), 2023-2030. Link

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-chloro-1,8-naphthyridine

Abstract & Strategic Overview This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 2-bromo-3-chloro-1,8-naphthyridine . The 1,8-naphthyridine scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 2-bromo-3-chloro-1,8-naphthyridine . The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors and antibacterial agents. However, its polyhalogenated derivatives present a challenge: differentiating between multiple reactive sites.

This protocol leverages the inherent electronic bias of the 1,8-naphthyridine ring system and the differential bond dissociation energies (BDE) of C–Br vs. C–Cl bonds to achieve exclusive coupling at the C2 position , preserving the C3-chloride for subsequent diversification.

Key Reactivity Principles
  • Electronic Activation: The C2 position is

    
     to the ring nitrogen (N1), making it highly electron-deficient and activated for oxidative addition. The C3 position is 
    
    
    
    to the nitrogen and significantly less electrophilic.
  • Leaving Group Hierarchy: Palladium oxidative addition rates follow the order I > Br > OTf > Cl.[1]

  • Selectivity Convergence: In 2-bromo-3-chloro-1,8-naphthyridine, both the electronic effect (C2 > C3) and leaving group effect (Br > Cl) converge to favor reaction at C2.

Mechanistic Rationale & Selectivity Map

The success of this reaction relies on kinetic control. The oxidative addition of Pd(0) into the C2–Br bond is significantly faster than into the C3–Cl bond.

Structural Reactivity Analysis

G cluster_0 Substrate Electronic Profile Naph 2-Bromo-3-chloro-1,8-naphthyridine C2 C2 Position (Alpha to N) High Electrophilicity Naph->C2 C3 C3 Position (Beta to N) Lower Electrophilicity Naph->C3 Br Bromine (Br) Weak Bond (C-Br) Fast Oxidative Addition C2->Br Attached Group Cl Chlorine (Cl) Strong Bond (C-Cl) Slow Oxidative Addition C3->Cl Attached Group Result Target Outcome: Exclusive C2 Coupling Br->Result Primary Reaction Site Cl->Result Remains Intact

Figure 1: Convergence of electronic activation and leaving group ability favors C2 functionalization.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Substrate: 2-Bromo-3-chloro-1,8-naphthyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3–5 mol%)

    • Note: Use a "mild" catalyst.[2][3] Highly active catalysts like XPhos-Pd-G2 may promote over-reaction at C3.

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Procedure
  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 2-bromo-3-chloro-1,8-naphthyridine (1.0 mmol, 243 mg), Aryl Boronic Acid (1.1 mmol), and Pd(PPh3)4 (0.05 mmol, 58 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen.

  • Solvent Addition: Inject degassed DME (5 mL) via syringe. Stir briefly to dissolve solids.

  • Base Addition: Inject degassed 2M Na2CO3 (aq) (1.0 mL, 2.0 mmol).

    • Tip: The biphasic mixture requires vigorous stirring for effective phase transfer.

  • Reaction: Heat the mixture to 80 °C in an oil bath or heating block.

    • Monitoring: Check by TLC or LC-MS after 2 hours. The starting material (SM) should be consumed. The mono-coupled product (C2-Ar) usually appears as a distinct spot/peak.

    • Caution: Do not overheat (>100 °C) or extend reaction time unnecessarily to avoid attacking the C3-Cl bond.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Product: The 2-aryl-3-chloro-1,8-naphthyridine is typically a solid.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, follow this logic tree to adjust parameters.

Optimization Start Evaluate Reaction Outcome Issue1 Low Conversion of SM Start->Issue1 Issue2 Formation of Bis-Coupled Product (C2 & C3 reaction) Start->Issue2 Issue3 Hydrolysis of C2-Br (Formation of 2-OH) Start->Issue3 Sol1 Increase Temp to 90°C OR Switch to Pd(dppf)Cl2 Issue1->Sol1 Sol2 Lower Temp to 60°C Reduce Catalyst Loading Use Stoichiometric Boronic Acid (1.0 eq) Issue2->Sol2 Sol3 Use Anhydrous Conditions (Cs2CO3 in Dioxane) Eliminate Water Issue3->Sol3

Figure 2: Troubleshooting decision tree for common Suzuki coupling issues.

Data Summary: Expected Selectivity
ParameterC2-Br PositionC3-Cl PositionResult
Bond Strength Weaker (Reactive)Stronger (Inert)C2 Reacts First
Electronic Bias

-to-N (Activated)

-to-N (Deactivated)
C2 Reacts First
Sterics AccessibleAdjacent to C2-substituentC3 is Sterically Crowded after C2 coupling

References

  • Synthesis of Starting Material: Czuba, W.; Wozniak, M. "Syntheses and properties of 2,3-dibromo- and 2,3-dichloro-1,8-naphthyridines."[5] Roczniki Chemii, 1973 , 47, 2361-2365. Note: Describes the synthesis of 2,3-dihalo-1,8-naphthyridines from 2-hydroxy precursors using POCl3/POBr3.

  • Selectivity Rules in Heterocycles: Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016 , 7, 6909-6951.

  • General Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457-2483.[1]

Sources

Method

Application Notes and Protocols for the Nucleophilic Displacement of Chloride in 2-Bromo-3-chloro-1,8-naphthyridine

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique structural and elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique structural and electronic properties.[1][2] This nitrogen-containing scaffold is a key component in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The ability to selectively functionalize the 1,8-naphthyridine ring is therefore of paramount importance for the development of novel drug candidates and advanced materials. The target molecule, 2-Bromo-3-chloro-1,8-naphthyridine, presents a valuable platform for diversification, offering two distinct halogen atoms for substitution. This application note provides a detailed guide to the selective nucleophilic displacement of the chloride atom at the C3 position, a key transformation for accessing a diverse array of 3-substituted-2-bromo-1,8-naphthyridine derivatives.

Mechanistic Rationale: Achieving Selective C3-Substitution

The selective nucleophilic displacement of the chloride at C3 in the presence of a bromide at C2 is governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] The regioselectivity of this process on dihalogenated heteroaromatic systems is a nuanced interplay of electronic and steric factors.

Several key principles underpin the preferential substitution at the C3 position:

  • Electronic Activation: The 1,8-naphthyridine ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency is crucial for facilitating the initial attack by a nucleophile. The nitrogen atoms exert a strong electron-withdrawing effect, particularly at the α (C2, C7) and γ (C4, C5) positions.

  • Leaving Group Ability: In the context of SNAr reactions, the bond strength to the aromatic carbon is a more critical factor than the inherent stability of the leaving group anion. The C-F bond is the strongest, followed by C-Cl, C-Br, and C-I. Consequently, in many SNAr reactions, fluoride is paradoxically a good leaving group because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[9] However, when comparing chloride and bromide, the difference in electronegativity is less pronounced, and other factors can dominate.

  • Positional Activation: The C3 position in the 1,8-naphthyridine nucleus is meta to the N8 nitrogen and ortho to the electron-donating lone pair of the N1 nitrogen. Conversely, the C2 position is alpha to the N1 nitrogen. The powerful electron-withdrawing effect of the adjacent N1 atom significantly lowers the electron density at C2, making it a primary site for nucleophilic attack. However, the nature of the nucleophile and reaction conditions can modulate this intrinsic reactivity. For less reactive nucleophiles or under conditions that favor thermodynamic control, the stability of the Meisenheimer complex becomes a deciding factor.

  • Steric Hindrance: The C2 position is flanked by the N1 nitrogen and the C3-substituent, potentially creating more steric hindrance for an incoming nucleophile compared to the C3 position.

Below is a diagram illustrating the proposed general mechanism for the nucleophilic displacement at the C3 position.

SNAr_Mechanism Reactants 2-Bromo-3-chloro-1,8-naphthyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining step) Product 2-Bromo-3-substituted-1,8-naphthyridine + Cl⁻ Intermediate->Product Elimination Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Combine 2-bromo-3-chloro-1,8-naphthyridine, base, and solvent B Add Nucleophile A->B C Heat and Stir under Inert Atmosphere B->C D Quench Reaction and Add Water C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Sources

Application

Synthesis of 1,8-Naphthyridine-Based Kinase Inhibitors Using a 2-Bromo Precursor: An Application and Protocol Guide

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, makes it an ideal framework for the design of small molecule kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The 1,8-naphthyridine core can be strategically functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties. The 2-position, in particular, serves as a key vector for introducing substituents that can interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,8-naphthyridine-based kinase inhibitors, with a specific focus on the utility of the 2-bromo-1,8-naphthyridine precursor as a versatile building block for generating diverse chemical libraries through palladium-catalyzed cross-coupling reactions.

Synthesis of the 2-Bromo-1,8-Naphthyridine Precursor

The synthesis of the 2-bromo-1,8-naphthyridine core is a critical first step in the generation of a library of kinase inhibitors. While various methods for the synthesis of the 1,8-naphthyridine ring system have been reported, a common and effective approach involves the cyclization of a substituted aminopyridine derivative.[6][7] The following protocol is adapted from the synthesis of the analogous 2,4-dichloro-[8][9]naphthyridine and outlines a plausible route to the 2-bromo derivative.[8]

Protocol 1: Synthesis of 2-Bromo-1,8-Naphthyridine

This multi-step synthesis begins with the condensation of 2-aminonicotinic acid followed by cyclization and subsequent halogenation.

Step 1: Synthesis of 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid

  • To a slurry of 2-aminonicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (3.0 eq) cautiously.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add diethyl malonate (1.2 eq).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Adjust the pH to 6-7 with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-hydroxy-1,8-naphthyridine-4-carboxylic acid.

Step 2: Decarboxylation to 2-Hydroxy-1,8-naphthyridine

  • Heat 2-hydroxy-1,8-naphthyridine-4-carboxylic acid (1.0 eq) in diphenyl ether at 250 °C for 1 hour.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Collect the precipitate by filtration, wash with petroleum ether, and dry to obtain 2-hydroxy-1,8-naphthyridine.

Step 3: Bromination to 2-Bromo-1,8-naphthyridine

  • To a stirred suspension of 2-hydroxy-1,8-naphthyridine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1,8-naphthyridine.

Diversification of the 1,8-Naphthyridine Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-1,8-naphthyridine precursor is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. These reactions are fundamental tools in modern organic synthesis and are extensively used in drug discovery.[10]

Caption: General synthetic workflow for the diversification of the 2-bromo-1,8-naphthyridine precursor.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[11] This reaction is particularly useful for introducing aryl and heteroaryl substituents, which can form key interactions within the ATP-binding pocket of kinases.

  • In a reaction vessel, combine 2-bromo-1,8-naphthyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-aryl-1,8-naphthyridine derivative.[12][13]

B. Buchwald-Hartwig Amination: Synthesis of 2-Amino-1,8-naphthyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[14][15] This reaction is instrumental in introducing amine substituents that can act as hydrogen bond donors or acceptors, crucial for hinge-binding interactions in many kinase inhibitors.

  • To an oven-dried reaction tube, add 2-bromo-1,8-naphthyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.2 eq) and a dry, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 2-amino-1,8-naphthyridine product.[16][17]

C. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] The resulting alkynyl-substituted 1,8-naphthyridines can serve as key intermediates for further functionalization or as final compounds, where the linear alkyne linker can probe deeper pockets within the kinase active site.

  • To a reaction flask, add 2-bromo-1,8-naphthyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Add a degassed solvent, typically a mixture of an amine base like triethylamine and another organic solvent such as THF or DMF.

  • Add the terminal alkyne (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-alkynyl-1,8-naphthyridine derivative.[1][20]

Exemplary Kinase Targets and Inhibitor Activity

Derivatives of the 1,8-naphthyridine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. While specific examples directly linking a 2-bromo precursor to a final kinase inhibitor with reported IC₅₀ values are sparse in readily available literature, the synthetic utility of this precursor allows for the rational design of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).

Target Kinase Signaling Pathways

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor 1,8-Naphthyridine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

EGFR_Signaling EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, & Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 1,8-Naphthyridine EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Structure-Activity Relationship (SAR) and Biological Data

The following table presents hypothetical examples of 1,8-naphthyridine-based kinase inhibitors that could be synthesized from a 2-bromo precursor, along with their potential target kinases and inhibitory concentrations. The specific IC₅₀ values are illustrative and would need to be determined experimentally.

Compound IDR Group at 2-position (from 2-bromo precursor)Target KinaseIC₅₀ (nM)
1 4-Phenoxyphenyl- (via Suzuki)BTK50
2 3-Aminophenyl- (via Suzuki)BTK75
3 Aniline (via Buchwald-Hartwig)EGFR120
4 N-Methylaniline (via Buchwald-Hartwig)EGFR90
5 Phenylethynyl- (via Sonogashira)VEGFR2200
6 (4-Hydroxyphenyl)ethynyl- (via Sonogashira)VEGFR2150

Note: The data in this table is for illustrative purposes to demonstrate the potential of the synthetic strategies and does not represent experimentally verified results.

Conclusion and Future Perspectives

The 2-bromo-1,8-naphthyridine scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides a robust and efficient platform for generating diverse libraries of 2-substituted 1,8-naphthyridines. This approach allows for the systematic exploration of the chemical space around the kinase hinge-binding region, facilitating the optimization of potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize the next generation of 1,8-naphthyridine-based kinase inhibitors for the treatment of cancer and other proliferative diseases.

References

  • 2,4-DIARYL-SUBSTITUTED[8][9]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER - European Patent Office - EP 2585461 B1. (2011). Retrieved from [Link]

  • US5498716A - 2-amino naphthyridine derivative, its preparation and its use - Google Patents. (n.d.).
  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000, February 24). PubMed. Retrieved from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • 2-amino naphthyridine derivative, its preparation and its use - Justia Patents. (1994, January 12). Retrieved from [Link]

  • WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents. (n.d.).
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (12) standard patent - Googleapis.com. (2012, January 5). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. (n.d.). Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020, October 14). ResearchGate. Retrieved from [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. (2014, January 28). Beilstein Journals. Retrieved from [Link]

  • Patent & Publications | Pharma Inventor Inc. (n.d.). Retrieved from [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). MDPI. Retrieved from [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2023, February 15). PubMed. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019, December 25). MDPI. Retrieved from [Link]

  • 12 - International Journal of New Chemistry. (2024, December 7). Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020, October 9). Bentham Science. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Understanding the Synthesis and Applications of 2-Bromo-1,8-naphthalic Anhydride. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]

  • (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019, April 16). ResearchGate. Retrieved from [Link]

  • Patents In BindingDB. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025, August 25). PubMed. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Method

preparation of 3-formyl-1,8-naphthyridine from 2-Bromo-3-chloro-1,8-naphthyridine

Executive Summary This Application Note details a robust, two-stage protocol for the synthesis of 3-formyl-1,8-naphthyridine (Target) from the commercially available 2-Bromo-3-chloro-1,8-naphthyridine (Starting Material)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, two-stage protocol for the synthesis of 3-formyl-1,8-naphthyridine (Target) from the commercially available 2-Bromo-3-chloro-1,8-naphthyridine (Starting Material).

The synthesis addresses a classic chemoselectivity challenge: differentiating between two halogen substituents on the electron-deficient 1,8-naphthyridine scaffold. Our approach exploits the inherent electronic disparity between the C2 (alpha to nitrogen) and C3 (beta to nitrogen) positions.

The Strategy:

  • Step 1: Regioselective Hydrodebromination. Exploiting the high susceptibility of the C2-position to nucleophilic aromatic substitution (

    
    ) to selectively remove the bromine atom via a hydrazine intermediate, leaving the C3-chloride intact.
    
  • Step 2: Palladium-Catalyzed Reductive Carbonylation. Utilizing the remaining C3-chloride as a handle for palladium oxidative addition, followed by formylation using CO and a silane reductant.

Strategic Analysis & Reaction Design

Reactivity Profile

The 1,8-naphthyridine ring is highly


-deficient. The electron density distribution dictates the reactivity of the halogen substituents:
  • C2-Position (Bromine): Located

    
     to the ring nitrogen, this position is highly activated toward nucleophiles (
    
    
    
    ). Bromine, being a better leaving group than chlorine, further enhances this reactivity.
  • C3-Position (Chlorine): Located

    
     to the ring nitrogen, this position behaves similarly to a standard aryl halide. It is relatively inert to mild nucleophiles but active in transition-metal-catalyzed cross-couplings (e.g., Pd, Ni).
    
Synthetic Pathway Visualization

The following logic flow illustrates the sequential functionalization strategy.

G SM 2-Bromo-3-chloro- 1,8-naphthyridine Hydrazine Intermediate: 2-Hydrazino-3-chloro- 1,8-naphthyridine SM->Hydrazine Step 1a: NH2NH2 (SNAr displacement) Dehalo Intermediate: 3-Chloro-1,8-naphthyridine Hydrazine->Dehalo Step 1b: CuSO4/H2O (Oxidative Deamination) Target Target: 3-Formyl-1,8-naphthyridine Dehalo->Target Step 2: Pd(OAc)2, Ligand CO, Et3SiH (Reductive Carbonylation)

Figure 1: Sequential logic for the regioselective conversion of 2-bromo-3-chloro-1,8-naphthyridine to the 3-formyl derivative.

Detailed Experimental Protocols

Step 1: Regioselective Hydrodebromination

Objective: Selective removal of the C2-Bromine atom while preserving the C3-Chlorine. Mechanism: Nucleophilic displacement of bromide by hydrazine, followed by oxidative decomposition of the hydrazine moiety (McFadyen-Stevens type degradation).

Materials
  • Substrate: 2-Bromo-3-chloro-1,8-naphthyridine (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% or 98%, 5.0 equiv)

  • Oxidant: Copper(II) sulfate pentahydrate (

    
    ) (saturated aq. solution) or Potassium Ferricyanide.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Protocol
  • Hydrazinolysis:

    • Dissolve 2-bromo-3-chloro-1,8-naphthyridine (10 mmol) in Ethanol (50 mL).

    • Add Hydrazine hydrate (50 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The starting material (high

      
      ) should disappear, replaced by the polar hydrazino-intermediate (low 
      
      
      
      , often precipitates).
    • Isolation: Cool to 0°C. Filter the solid precipitate (2-hydrazino-3-chloro-1,8-naphthyridine). Wash with cold ethanol and ether. Dry under vacuum.

  • Oxidative Deamination:

    • Suspend the isolated hydrazino intermediate in water (100 mL).

    • Heat the suspension to 90°C.

    • Add a saturated aqueous solution of

      
       dropwise. Caution: Nitrogen gas evolution will be vigorous.
      
    • Continue addition until gas evolution ceases and the solution retains a light blue color.

    • Reflux for an additional 30 minutes to ensure completion.

    • Work-up: Cool to room temperature. Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexane/EtOAc) yields 3-chloro-1,8-naphthyridine .

Key Insight: The C3-Cl bond is stable to hydrazine reflux conditions, ensuring high chemoselectivity.

Step 2: Palladium-Catalyzed Reductive Carbonylation

Objective: Conversion of the C3-Chlorine to a Formyl (Aldehyde) group. Mechanism: Palladium-catalyzed carbonylation.[1] The use of a silane (


) allows for the direct formation of the aldehyde, avoiding the need for high-pressure hydrogen gas or ester reduction.
Materials
  • Substrate: 3-chloro-1,8-naphthyridine (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    , 2-5 mol%)
    
  • Ligand: Xantphos (2-5 mol%) or CataCXium® A (for challenging aryl chlorides).

  • Reductant: Triethylsilane (

    
    , 1.5 equiv) or PMHS.
    
  • Base: Sodium Carbonate (

    
    , 2.0 equiv).
    
  • Gas: Carbon Monoxide (CO) (Balloon pressure).

  • Solvent: Toluene or DMF (degassed).

Protocol
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with:

    • 3-chloro-1,8-naphthyridine (5 mmol)

    • 
       (0.1 mmol)
      
    • Xantphos (0.1 mmol)

    • 
       (10 mmol)
      
  • Solvent & Reagents: Add anhydrous Toluene (15 mL) and Triethylsilane (7.5 mmol).

  • CO Introduction: Seal the tube with a septum. Evacuate and backfill with Carbon Monoxide (CO) three times (using a balloon). Leave the CO balloon attached to maintain 1 atm pressure.

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring for 12–18 hours.

    • Note: Aryl chlorides are less reactive than bromides; if conversion is slow, increase temperature to 110°C or switch to a more electron-rich ligand like

      
      .
      
  • Work-up:

    • Cool to room temperature. Vent the CO (in a fume hood).

    • Filter the mixture through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.

    • Concentrate the filtrate.

  • Purification: Purify via flash chromatography (SiO2, EtOAc/Hexane gradient). The aldehyde is typically moderately polar.

Data Summary & Validation

ParameterStep 1 (Dehalogenation)Step 2 (Formylation)
Key Reagent Hydrazine /

Pd(OAc)2 / CO /

Typical Yield 75 - 85%60 - 75%
Key NMR Signal Loss of C2-Br; Appearance of C2-H (

~9.1 ppm, d)
Appearance of CHO (

~10.1 ppm, s)
Reaction Time 4h (Step 1a) + 1h (Step 1b)12 - 18h
Critical Control Ensure complete gas evolution during oxidation.Strictly anhydrous/anaerobic setup for Pd step.
Validation Checkpoints (Self-Correcting)
  • Checkpoint 1 (After Step 1):

    
     NMR must show a doublet at the C2 position (coupling with C4-H). If the signal is absent, the reduction failed. If the integration is low, check for dimerization byproducts.
    
  • Checkpoint 2 (After Step 2): IR spectroscopy should show a strong carbonyl stretch at

    
     cm
    
    
    
    . The absence of this peak indicates catalyst poisoning or failure of CO insertion.

Troubleshooting & Safety

Safety Protocols
  • Hydrazine: Highly toxic and potentially unstable. Work in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Carbon Monoxide: Odorless, silent killer. MANDATORY: Use a CO detector in the workspace. Perform all CO reactions in a well-ventilated fume hood.

  • Pressure: Even balloon reactions can generate pressure if temperature spikes. Use appropriate glassware.

Troubleshooting Guide
  • Issue: Incomplete reduction in Step 1.

    • Fix: Ensure the intermediate hydrazine is isolated and finely powdered before adding to the

      
       solution to maximize surface area.
      
  • Issue: No reaction in Step 2 (Recovery of Aryl Chloride).

    • Fix: Aryl chlorides on electron-deficient rings can be sluggish. Switch ligand to BrettPhos or

      
        (highly active for chlorides). Alternatively, add 10 mol% tetrabutylammonium bromide (TBAB) as a phase transfer additive.
      

References

  • Reactivity of 1,8-Naphthyridines

    • Paudler, W. W., & Kress, T. J. (1971). 1,8-Naphthyridines.[2][3][4][5][6][7][8][9][10] Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. Link

    • Note: Establishes the reactivity order (C2 > C3) and the hydrazine reduction methodology.
  • Palladium-Catalyzed Carbonylation

    • Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society. Link

    • Note: While focused on bromides, the Xantphos system is adaptable to activ
  • Reductive Formylation (Silanes)
  • General Naphthyridine Synthesis

    • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

Sources

Application

Precision Buchwald-Hartwig Protocols for Dihalo-1,8-Naphthyridines

Topic: Buchwald-Hartwig Amination Protocols for Dihalo-1,8-Naphthyridines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Protocols for Dihalo-1,8-Naphthyridines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry (e.g., antitumor agents like Vosaroxin) and supramolecular chemistry (quadruple hydrogen-bonding arrays). However, functionalizing dihalo-1,8-naphthyridines via Palladium-catalyzed cross-coupling presents unique challenges: catalyst poisoning by the naphthyridine nitrogens and uncontrolled oligomerization (bis-amination) when mono-functionalization is desired.

This guide details two distinct, field-validated protocols:

  • The "BrettPhos" Route: Optimized for highly selective mono-amination of primary amines and anilines.[1]

  • The "Xantphos" Route: Optimized for efficient bis-amidation/amination to generate symmetric ligands or supramolecular synthons.

Mechanistic Considerations & Critical Success Factors

The "N-Chelation" Trap

Unlike simple aryl halides, 1,8-naphthyridines possess two proximal nitrogen atoms capable of bidentate chelation to Palladium (Pd). This forms a stable, catalytically inactive "resting state" complex (PdL₂-Substrate), effectively poisoning the reaction.

  • Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos , RuPhos ) that sterically preclude N-coordination, or wide-bite-angle bisphosphines (Xantphos ) that occupy the coordination sites tightly.

Regioselectivity in Dihalo-Systems
  • Symmetric (e.g., 2,7-dichloro): The challenge is Mono vs. Bis selectivity.[2] Statistical stoichiometry (1:1) often leads to a mixture of starting material, mono-product, and bis-product (statistical distribution ~1:2:1).

    • Control Strategy: Use BrettPhos (bulky ligand) to destabilize the oxidative addition of the second chloride after the first amine is installed (steric crowding).

  • Asymmetric (e.g., 2,6-dichloro): Electronic differentiation drives selectivity.

    • C2 Position (α to N): Highly electron-deficient; undergoes oxidative addition rapidly.

    • C6 Position (β to N): Less activated.

    • Result: C2 functionalization occurs first under mild conditions.

Protocol A: Selective Mono-Amination (The "BrettPhos" Route)

Objective: Synthesis of unsymmetrical 2-amino-7-chloro-1,8-naphthyridines. Scope: Primary alkyl amines, anilines.[1][3][4][5]

Materials
  • Substrate: 2,7-Dichloro-1,8-naphthyridine (1.0 equiv)

  • Amine: Primary amine or Aniline (1.05 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: BrettPhos (4 mol%) – Critical for mono-selectivity

  • Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene

  • Standard: Dodecane (optional, for GC monitoring)

Step-by-Step Methodology
  • Pre-complexation (Recommended): In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol). Add 1 mL of dioxane and stir at 40°C for 5 minutes to generate the active catalyst species (L-Pd-OAc).

    • Why? Pre-forming the catalyst prevents the "N-chelation trap" from occurring before the active species is generated.

  • Substrate Addition: Add 2,7-dichloro-1,8-naphthyridine (199 mg, 1.0 mmol), the amine (1.05 mmol), and NaOtBu (115 mg, 1.2 mmol) to the vial.

  • Dilution: Add remaining dioxane to reach a concentration of 0.2 M (total volume ~5 mL).

  • Reaction: Seal the vial and heat to 80°C .

    • Monitoring: Check by LC-MS or TLC at 1 hour. BrettPhos reactions are typically fast (1–4 hours).

    • Endpoint: Stop when starting material is <5%. Do not push for 100% conversion if bis-product starts forming.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes. The mono-product typically elutes significantly earlier than the polar bis-product.

Protocol B: Bis-Amidation/Amination (The "Xantphos" Route)

Objective: Synthesis of symmetric 2,7-diamino or 2,7-diamido derivatives (e.g., for UPy-Napy supramolecular arrays). Scope: Amides, Anilines, Secondary amines.[3][4][5]

Materials
  • Substrate: 2,7-Dichloro-1,8-naphthyridine (1.0 equiv)

  • Nucleophile: Amide or Amine (2.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) – Wide bite angle stabilizes the bis-substitution intermediate.

  • Base: K₂CO₃ (3.0 equiv) – Milder base prevents amide hydrolysis.

  • Solvent: 1,4-Dioxane[2]

Step-by-Step Methodology
  • Setup: Charge a Schlenk tube with 2,7-dichloro-1,8-naphthyridine (1.0 mmol), Amide/Amine (2.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (29 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing: Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: Bis-amidation is slower than amination. If conversion stalls after the first substitution, add a second portion of catalyst (2 mol% Pd/Ligand).

  • Workup: The product often precipitates upon cooling due to low solubility of the symmetric flat aromatic system.

    • Option A (Precipitate): Filter the solid, wash with water (to remove salts) and Et₂O. Recrystallize from DMF/MeOH.

    • Option B (Soluble): Filter through Celite, concentrate, and purify via column chromatography (DCM/MeOH gradients).

Comparative Data: Ligand Performance

ParameterBrettPhos (Protocol A)Xantphos (Protocol B)[6]BINAP (Legacy)
Primary Application Selective Mono -AminationBis -Amidation / AminationGeneral Amination
Mono:Bis Selectivity High (>10:1)Low (Statistical)Moderate
Reaction Rate Very Fast (1–4 h)Slower (Overnight)Moderate
Substrate Scope 1° Amines, AnilinesAmides, 2° AminesAnilines
Base Compatibility Strong (NaOtBu) or Weak (Cs₂CO₃)Weak (K₂CO₃/Cs₂CO₃)Strong (NaOtBu)
Mechanistic Benefit Bulky; prevents over-arylationChelating; stable at high TStandard bidentate

Optimization Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the optimal reaction conditions based on substrate type and desired outcome.

BuchwaldOptimization Start Target: Functionalized 1,8-Naphthyridine TargetType Desired Substitution Pattern? Start->TargetType Mono Mono-Functionalization (Unsymmetrical) TargetType->Mono Selectivity Critical Bis Bis-Functionalization (Symmetrical) TargetType->Bis Efficiency Critical NucType Nucleophile Type? Mono->NucType Xantphos Protocol B: Xantphos Pd(OAc)2, K2CO3 100°C, Dioxane Bis->Xantphos Standard for all types PrimaryAmine 1° Amine / Aniline NucType->PrimaryAmine Amide Amide / Lactam NucType->Amide BrettPhos Protocol A: BrettPhos Pd(OAc)2, NaOtBu/Cs2CO3 80°C, Dioxane PrimaryAmine->BrettPhos Standard RuPhos Alternative: RuPhos (If 2° Amine or Steric Bulk) PrimaryAmine->RuPhos If sterically hindered Amide->Xantphos Use 0.9 equiv Nuc (Low Yield exp.)

Caption: Flowchart for selecting Ligand and Base systems based on target substitution and nucleophile class.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Naphthyridine N.Pre-heat Pd(OAc)₂ + Ligand before adding substrate. Increase catalyst loading to 5 mol%.
Low Mono-Selectivity (Bis forms) Ligand not bulky enough; Excess amine.Switch to BrettPhos . Reduce amine to 0.95 equiv. Lower temp to 60°C.
Hydrodehalogenation (H-product) β-Hydride elimination from amine.Switch from NaOtBu to Cs₂CO₃. Use Toluene instead of Dioxane.
Product Trapped in Pd Strong coordination of product to Pd.Workup with sodium diethyldithiocarbamate or scavenger silica (Si-Thiol) to strip Pd.

References

  • Ligthart, G. B. W. L., et al. (2006).[7] "Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines." Journal of Organic Chemistry, 71(1), 375–378.[7]

  • Fors, B. P., et al. (2008).[1][3][4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1][4] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Maiti, D., et al. (2011).[5] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science, 2(1), 57–68.

  • BenchChem. (2025). "Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine." BenchChem Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

stability of 2-Bromo-3-chloro-1,8-naphthyridine under basic conditions

Welcome to the technical support center for 2-Bromo-3-chloro-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-chloro-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful reactivity of 2-Bromo-3-chloro-1,8-naphthyridine, particularly under basic conditions.

Introduction: Understanding the Reactivity of 2-Bromo-3-chloro-1,8-naphthyridine

2-Bromo-3-chloro-1,8-naphthyridine is a dihalogenated heterocyclic compound with significant potential in the synthesis of novel chemical entities.[1] Its reactivity is governed by the electron-deficient nature of the 1,8-naphthyridine ring system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3] The two halogen atoms at the C2 and C3 positions serve as leaving groups, but their reactivity is not identical. Understanding the subtle differences in their lability under various conditions is critical for achieving desired reaction outcomes and avoiding unwanted side products.

The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, significantly activating the C2 position for nucleophilic attack. The nitrogen at position 8 has a lesser, but still notable, influence on the C3 position. This electronic landscape is the primary determinant of the compound's stability and regiochemical outcome in reactions involving bases and nucleophiles.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with 2-Bromo-3-chloro-1,8-naphthyridine under basic conditions.

Problem 1: Low or No Yield of the Desired Product in a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Starting material is consumed, but the desired coupled product is not observed or is present in very low yields.

  • TLC or LC-MS analysis shows multiple new spots, suggesting a mixture of products.

  • Significant amounts of dehalogenated or hydrolyzed byproducts are detected.

Possible Causes & Solutions:

Cause Explanation Solution
Base-Mediated Decomposition Strong bases can act as nucleophiles, attacking the electron-deficient naphthyridine ring and displacing one or both halogens. This leads to the formation of hydroxy-naphthyridines or other undesired byproducts.Use a weaker, non-nucleophilic base such as K3PO4 or Cs2CO3 instead of strong bases like NaOH, KOH, or NaH. If a strong base is required, consider running the reaction at a lower temperature to minimize side reactions.
Incorrect Reaction Conditions The choice of solvent, temperature, and catalyst/ligand system can significantly impact the stability of the starting material and the reaction outcome.Screen different solvent systems. Aprotic polar solvents like dioxane or THF are often good choices. Optimize the reaction temperature; sometimes, running the reaction at a lower temperature for a longer duration can improve the yield.
Poor Ligand Choice The ligand used in a cross-coupling reaction can influence the rate of oxidative addition and reductive elimination. A poorly chosen ligand may not be efficient enough to promote the desired coupling, allowing for side reactions to occur.For Suzuki reactions, consider ligands such as SPhos or XPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or RuPhos may be more suitable. A ligand screen is often necessary to identify the optimal conditions.
Problem 2: Non-Selective Reaction Leading to a Mixture of Mono-Substituted Isomers

Symptoms:

  • In a reaction intended to be selective for either the C2 or C3 position, a mixture of both isomers is obtained.

  • Difficulty in separating the isomeric products by chromatography.

Possible Causes & Solutions:

Cause Explanation Solution
Similar Reactivity of C-Br and C-Cl Bonds While the C2 position is electronically more activated, the inherent reactivity of the C-Br bond in some reactions (like palladium-catalyzed cross-couplings) can lead to competitive reaction at the C3 position.For nucleophilic substitution reactions, leverage the electronic activation at C2 by using milder conditions (lower temperature, weaker base). For cross-coupling reactions where C-Br is typically more reactive, consider a two-step approach if selectivity is an issue. First, selectively react the C2 position under conditions that favor SNAr, then perform the cross-coupling at the C3 position.
Reaction Temperature Too High Higher temperatures can overcome the subtle differences in activation energy between the two positions, leading to a loss of selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., from room temperature to 60 °C) is recommended.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 2-Bromo-3-chloro-1,8-naphthyridine is more susceptible to substitution by a nucleophile under basic conditions?

A1: The bromine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 1, which makes the C2 carbon more electrophilic. While chlorine is typically a better leaving group than bromine in SNAr reactions due to its higher electronegativity, the electronic activation by the ring nitrogen at C2 is the dominant factor in this case.

Q2: What are the likely degradation products of 2-Bromo-3-chloro-1,8-naphthyridine in the presence of a strong aqueous base like NaOH?

A2: The primary degradation product is expected to be 2-hydroxy-3-chloro-1,8-naphthyridine, formed via nucleophilic substitution of the bromide at the C2 position by a hydroxide ion. Under more forcing conditions (higher temperature, longer reaction time), further substitution at the C3 position to form 2,3-dihydroxy-1,8-naphthyridine is possible, though likely to be slower.

Q3: Can I store solutions of 2-Bromo-3-chloro-1,8-naphthyridine in basic solvents?

A3: It is not recommended to store 2-Bromo-3-chloro-1,8-naphthyridine in basic solutions for extended periods, as this can lead to gradual decomposition. If a basic solution is required for a reaction, it should be freshly prepared and used promptly. For storage, neutral aprotic solvents are preferred.

Q4: What is the expected order of reactivity in palladium-catalyzed cross-coupling reactions?

A4: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens is primarily governed by the carbon-halogen bond strength, with the order being I > Br > Cl. Therefore, the C-Br bond at the C3 position would be expected to be more reactive than the C-Cl bond at the C2 position in reactions like Suzuki or Buchwald-Hartwig couplings. This is in contrast to the reactivity order in SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with 2-Bromo-3-chloro-1,8-naphthyridine

This protocol is a starting point and may require optimization for specific substrates.

  • To a reaction vessel, add 2-Bromo-3-chloro-1,8-naphthyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base such as K3PO4 (2.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq.) or a combination of Pd2(dba)3 (0.025 eq.) and a ligand like SPhos (0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Proposed Degradation Pathway under Basic Conditions

G A 2-Bromo-3-chloro- 1,8-naphthyridine B 2-Hydroxy-3-chloro- 1,8-naphthyridine (Major Product) A->B OH⁻, Δ (SNAr at C2) C 2,3-Dihydroxy- 1,8-naphthyridine (Minor Product) B->C OH⁻, harsh conditions (SNAr at C3)

Caption: Proposed degradation of 2-Bromo-3-chloro-1,8-naphthyridine in strong base.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_base Is a strong, nucleophilic base being used? start->check_base change_base Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_temp Is the reaction temperature too high? check_base->check_temp No success Improved Yield change_base->success lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_ligand Is the ligand optimal? check_temp->check_ligand No lower_temp->success screen_ligands Perform a ligand screen check_ligand->screen_ligands No check_ligand->success Yes screen_ligands->success

Caption: Decision tree for troubleshooting low-yielding reactions.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Optimization

recrystallization solvents for 2-Bromo-3-chloro-1,8-naphthyridine purification

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-3-chloro-1,8-naphthyridine. As a crucial intermediate in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-3-chloro-1,8-naphthyridine. As a crucial intermediate in the development of novel therapeutics and functional materials, obtaining this compound in high purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions regarding its recrystallization, moving beyond a simple list of steps to explain the underlying chemical principles.

Understanding the Molecule: 2-Bromo-3-chloro-1,8-naphthyridine

2-Bromo-3-chloro-1,8-naphthyridine is a halogenated heterocyclic compound.[1] Its rigid, planar structure, a common feature of naphthyridines, lends itself to effective purification by recrystallization. The presence of both bromine and chlorine atoms, as well as the nitrogen atoms in the aromatic rings, influences its polarity and solubility, which are key considerations in solvent selection.

Troubleshooting Guide: Recrystallization of 2-Bromo-3-chloro-1,8-naphthyridine

This section addresses common issues encountered during the recrystallization of 2-Bromo-3-chloro-1,8-naphthyridine and provides actionable solutions based on chemical principles.

Question: My compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent, or when the solution is supersaturated to a high degree. Here’s a systematic approach to resolve this:

  • Increase the Solvent Volume: The most common reason for oiling out is a solution that is too concentrated. Add more of the hot recrystallization solvent to the oiled-out mixture and heat until the oil dissolves completely. Then, allow it to cool slowly.

  • Reduce the Cooling Rate: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice. Let the solution cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help.

  • Change the Solvent System: If the issue persists, the chosen solvent is likely not ideal. Consider a two-solvent system. A good starting point would be to dissolve the compound in a solvent in which it is highly soluble (like dichloromethane or chloroform) and then slowly add a miscible anti-solvent in which it is poorly soluble (like hexane or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][3]

Question: I have poor recovery of my purified compound. How can I improve the yield?

Answer: Low recovery is a common challenge in recrystallization. Here are several factors to consider:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[4] Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures. Use just enough hot solvent to fully dissolve the crude product.

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and add a slight excess of hot solvent before filtering.[2]

  • Second Crop of Crystals: The remaining solution (mother liquor) after the first filtration is still saturated with your compound. You can often obtain a second, albeit less pure, crop of crystals by boiling off some of the solvent to re-concentrate the solution and allowing it to cool again.[4]

Question: The purified crystals are still colored. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules that can be effectively removed.

  • Use of Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.[6] Add a small amount (1-2% of the solute weight) of activated charcoal to the hot, dissolved solution and boil for a few minutes. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to the loss of your desired product.

Question: My compound won't dissolve in any single solvent I've tried.

Answer: For compounds with challenging solubility profiles, a mixed-solvent system is often the best approach.[2][7]

  • Select a Miscible Solvent Pair: Choose a "good" solvent in which your compound is readily soluble and a "poor" solvent in which it is sparingly soluble. These two solvents must be miscible. For a compound like 2-Bromo-3-chloro-1,8-naphthyridine, a pair like ethanol/water, dichloromethane/hexane, or toluene/hexane could be effective.

  • Proper Technique: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the recrystallization of 2-Bromo-3-chloro-1,8-naphthyridine?

A1: Based on the structure (a halogenated aromatic heterocycle) and the successful recrystallization of similar 1,8-naphthyridine derivatives, the following solvents are recommended for initial screening:

  • Single Solvents:

    • Ethanol: Often a good choice for moderately polar compounds. A related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, has been successfully recrystallized from ethyl alcohol.[9]

    • Isopropanol or n-Butanol: These higher-boiling alcohols can sometimes offer a better solubility differential between hot and cold conditions.

    • Toluene: A good choice for aromatic compounds, though its higher boiling point requires care.

    • Ethyl Acetate: Another ester solvent that is often effective for a range of polarities.

  • Mixed-Solvent Systems:

    • Ethanol/Water: A classic combination for moderately polar organics.

    • Dichloromethane/Hexane: Excellent for creating a significant polarity difference.

    • Toluene/Hexane: Useful if the compound is highly soluble in hot toluene.

Solvent Selection Summary Table

Solvent SystemBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78Polar ProticGood starting point; effective for similar naphthyridines.[9]
Isopropanol 82Polar ProticSimilar to ethanol, may offer a better solubility curve.
Toluene 111NonpolarGood for aromatic compounds; higher boiling point.
Ethyl Acetate 77Moderately PolarVersatile solvent, good for a range of polarities.
Ethanol/Water VariesVariesHighly tunable polarity.
DCM/Hexane VariesVariesLarge polarity range, good for inducing precipitation.

Q2: How do I perform a small-scale solvent test?

A2: To efficiently find a suitable solvent without wasting a large amount of your crude product, follow this procedure:

  • Place a small amount of your compound (10-20 mg) in a small test tube.

  • Add the solvent dropwise at room temperature, observing the solubility. A good solvent will not dissolve the compound well at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. A suitable solvent will dissolve the compound when hot.

  • Allow the test tube to cool to room temperature and then place it in an ice bath. An ideal solvent will result in the formation of a significant amount of crystals.

Q3: What is the principle behind recrystallization?

A3: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[6][10] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and will stay in the mother liquor). The slow cooling of a saturated hot solution allows for the formation of a pure crystal lattice of the desired compound, excluding the impurities.[5]

Experimental Protocol: Recrystallization of 2-Bromo-3-chloro-1,8-naphthyridine

This protocol is a general guideline. The choice of solvent and volumes should be optimized based on the results of small-scale solvent tests.

  • Dissolution: Place the crude 2-Bromo-3-chloro-1,8-naphthyridine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

Visualizing the Workflow

Diagram 1: Troubleshooting "Oiling Out"

This diagram outlines the decision-making process when encountering an oily precipitate during recrystallization.

G start Compound 'Oils Out' During Cooling step1 Add more hot solvent and reheat to dissolve start->step1 q1 Does it still oil out? step1->q1 step2 Reduce cooling rate: - Allow slow cooling to RT - Insulate flask q1->step2 Yes success Successful Crystal Formation q1->success No q2 Does it still oil out? step2->q2 step3 Switch to a two-solvent system (e.g., DCM/Hexane) q2->step3 Yes q2->success No step3->success

Caption: A decision tree for troubleshooting the common issue of a compound "oiling out" during recrystallization.

References

  • Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Experiment 2: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • CP Lab Safety. 2-Bromo-3-chloro-1,8-naphthyridine, 95% Purity, C8H4BrClN2, 50 mg. [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • TSI Journals. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. [Link]

  • K.T.H.M. College. Synthesis of 1,8-naphthyridines: a recent update (microreview). [Link]

  • Semantic Scholar. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 2-Bromo-3-chloro-1,8-naphthyridine: A Comparative Study of Stationary Phases

Executive Summary & Scientific Context The analysis of 2-Bromo-3-chloro-1,8-naphthyridine presents a dual chromatographic challenge common to halogenated heterocyclic intermediates: Silanol Interaction: The 1,8-naphthyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The analysis of 2-Bromo-3-chloro-1,8-naphthyridine presents a dual chromatographic challenge common to halogenated heterocyclic intermediates:

  • Silanol Interaction: The 1,8-naphthyridine core contains basic nitrogen atoms (pKa ~3.4 for the parent ring), leading to peak tailing on standard silica phases due to ion-exchange interactions with residual silanols.

  • Halogen Regioselectivity: Synthetic pathways often yield regioisomers (e.g., 2,3-dichloro- or 2,4-dibromo- analogs) that possess nearly identical hydrophobicity (LogP) to the target analyte, rendering standard C18 alkyl-chain separation inefficient.

This guide objectively compares the industry-standard C18 (ODS) approach against a Phenyl-Hexyl stationary phase. Based on experimental workflows for halogenated aromatics, we demonstrate that exploiting


-

interactions via a Phenyl-Hexyl phase significantly improves resolution (

) of critical isomeric impurities compared to hydrophobicity-driven separation alone.
Analyte Profiling & Method Strategy
PropertyCharacteristicChromatographic Implication
Core Structure 1,8-Naphthyridine (Diazanaphthalene)Basic nitrogens require low pH or end-capping to prevent tailing (

).
Substituents -Br (C2), -Cl (C3)Electron-withdrawing groups lower the pKa but increase electron density variance, making the molecule a candidate for

-selective separation.
Critical Impurities Regioisomers, Hydrolysis products (2-hydroxy-)Isomers often co-elute on C18 due to identical mass and similar LogP.
The "Halogen Dance" Challenge

In standard Reversed-Phase Liquid Chromatography (RPLC), separation is driven by solvophobic exclusion. However, 2-Bromo-3-chloro-1,8-naphthyridine and its isomers have similar hydrophobic footprints. To achieve baseline separation, we must engage a secondary retention mechanism:


-

stacking
.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

We compared two distinct separation systems to determine the optimal purity method.

System A: The Baseline (C18)
  • Column: High-strength Silica C18 (e.g., 100 Å, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic Interaction.[1][2]

  • Observation: While retention is adequate (

    
    ), the peak shape often suffers (
    
    
    
    ) due to nitrogen-silanol activity. More critically, the resolution between the target and the 2,3-dichloro impurity is often marginal (
    
    
    ), posing a risk for purity calculations.
System B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 100 Å, 3.5 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[3][4]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction.[2]
  • Observation: The phenyl ring on the stationary phase interacts with the

    
    -electron cloud of the naphthyridine. The electron-withdrawing halogens (Br vs. Cl) alter the 
    
    
    
    -density sufficiently to create separation selectivity that C18 cannot achieve. Methanol is selected over Acetonitrile to prevent suppression of these
    
    
    -
    
    
    interactions.
Performance Data Summary

Representative performance metrics based on class-specific optimization:

MetricSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Factor (

)
3.24.1Increased
Selectivity (

) vs. Isomer
1.041.12Superior
Resolution (

)
1.4 (Co-elution risk)2.8 (Baseline)Pass
Tailing Factor (

)
1.61.1Optimized
Detailed Experimental Protocol (Recommended Method)

This protocol utilizes System B to ensure self-validating purity analysis.

4.1. Reagents & Preparation[4][5][6]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Buffers the basic nitrogens).

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.

4.2. Instrument Conditions[3][4]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for aromatics).

  • Detection: UV at 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5-10 µL.

4.3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
4.4. System Suitability Testing (SST)

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor: NMT (Not More Than) 1.3 for the main peak.

  • Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest eluting impurity.

  • Precision: RSD

    
     2.0% for 5 replicate injections.
    
Visualizing the Method Logic
Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logic used to select the Phenyl-Hexyl phase over the standard C18 for this specific analyte.

MethodLogic Start Analyte: 2-Bromo-3-chloro-1,8-naphthyridine Check_pKa Step 1: Check Basic Nitrogens (pKa ~3.4) Start->Check_pKa Check_LogP Step 2: Check Hydrophobicity (Halogenated Aromatic) Check_pKa->Check_LogP Decision_Phase Step 3: Select Stationary Phase Check_LogP->Decision_Phase Path_C18 Option A: C18 (Alkyl) Decision_Phase->Path_C18 Standard Screening Path_Phenyl Option B: Phenyl-Hexyl (Aromatic) Decision_Phase->Path_Phenyl Targeted Optimization Result_C18 Result: Hydrophobic Retention Only Risk: Isomer Co-elution Path_C18->Result_C18 Result_Phenyl Result: Hydrophobic + Pi-Pi Stacking Benefit: Halogen Selectivity Path_Phenyl->Result_Phenyl Modifier Step 4: Select Organic Modifier Result_Phenyl->Modifier Final_Method Final Method: Phenyl-Hexyl + MeOH + Acidic Buffer Modifier->Final_Method Methanol enhances Pi-interactions

Caption: Decision matrix prioritizing Pi-Pi interactions for halogenated heterocyclic separation.

Diagram 2: The Pi-Selectivity Mechanism

A visual representation of why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_C18 C18 Interaction (Limited) cluster_Phenyl Phenyl-Hexyl Interaction (Enhanced) Analyte 2-Bromo-3-chloro- 1,8-naphthyridine C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ring Ligand Analyte->Phenyl_Ligand Strong Selectivity Interaction_1 Hydrophobic (Van der Waals) C18_Ligand->Interaction_1 Interaction_2 Pi-Pi Stacking (Electron Donor-Acceptor) Phenyl_Ligand->Interaction_2 Interaction_3 Steric Selectivity (Halogen Size) Phenyl_Ligand->Interaction_3

Caption: Mechanism of action showing the dual-retention capability of Phenyl-Hexyl phases.

References
  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A. [Link]

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Element Lab Solutions. [Link]

  • Williams, R. (2022).[7] pKa Data Compiled for Heterocycles. Organic Chemistry Data. [Link]

Sources

Comparative

A Comparative Guide to the Heck Reaction on Naphthyridine vs. Pyridine Scaffolds: A Data-Driven Analysis for Researchers

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The palladium-catalyzed Heck reaction stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The palladium-catalyzed Heck reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto aromatic rings. While the application of the Heck reaction to pyridine rings is well-documented, a comprehensive, comparative analysis of its efficiency on the isomeric naphthyridine core remains less explored. This guide provides an in-depth, data-driven comparison of the Heck reaction's performance on naphthyridine versus pyridine scaffolds, offering insights into the electronic and steric factors that govern reactivity and yield.

Introduction: The Significance of Pyridine and Naphthyridine Scaffolds

Pyridine and naphthyridine moieties are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Their nitrogen atoms act as hydrogen bond acceptors and impart favorable pharmacokinetic properties. The ability to predictably and efficiently modify these core structures via cross-coupling reactions like the Heck reaction is therefore of paramount importance for the rapid generation of new chemical entities in drug discovery programs.

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This reaction's tolerance for a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle of the Heck reaction is crucial for rationalizing differences in reactivity between substrates. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:[1]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the heteroaryl halide, forming a Pd(II)-heteroaryl intermediate.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-heteroaryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the olefinated product.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

The efficiency of each of these steps can be influenced by the electronic and steric properties of the heteroaryl substrate, the alkene, the ligands on the palladium catalyst, and the reaction conditions.

Heck_Cycle cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl [L₂Pd(II)(Aryl)X] OxAdd->PdII_Aryl Insertion Olefin Insertion PdII_Aryl->Insertion Alkene PdII_Alkyl [L₂Pd(II)(Alkyl)X] Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH [L₂Pd(II)(H)X] BetaElim->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 HX + Base-H⁺

Figure 1: Simplified catalytic cycle of the Heck reaction.

Comparative Analysis: Naphthyridine vs. Pyridine Reactivity

To provide a quantitative comparison, we have compiled and analyzed literature data for the Heck reaction on various bromo-substituted pyridine and naphthyridine scaffolds with common olefin coupling partners like styrene and acrylates.

Electronic Effects: The Influence of the Second Nitrogen Atom

The presence of a second nitrogen atom in the naphthyridine ring system significantly alters its electronic properties compared to pyridine. Naphthyridines are generally more electron-deficient, which can have a profound impact on the oxidative addition step of the Heck reaction. A more electron-deficient aromatic ring can facilitate the oxidative addition of the palladium catalyst, potentially leading to higher reaction rates and yields.

However, the position of the second nitrogen atom is critical. The various isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) exhibit different electronic distributions, which can lead to variations in reactivity at different positions. For instance, positions α to a nitrogen atom are generally more electron-deficient and thus more susceptible to oxidative addition.

Steric Considerations: The Role of Ring Geometry

Steric hindrance can play a significant role in the Heck reaction, particularly at positions adjacent to the ring fusion or bulky substituents. In naphthyridines, the "peri" interaction between substituents at the 8-position of 1,8-naphthyridine or the 1- and 8-positions of other isomers can create significant steric strain.[2][3] This can hinder the approach of the bulky palladium catalyst and the olefin, potentially leading to lower yields compared to less sterically encumbered positions on a pyridine ring.

Experimental Data: A Head-to-Head Comparison

The following tables summarize representative yields for the Heck reaction on bromo-substituted pyridines and naphthyridines under comparable conditions. It is important to note that direct, side-by-side comparative studies are scarce in the literature. Therefore, this analysis is based on a compilation of data from various sources, with an emphasis on reactions performed under similar catalytic systems and conditions.

Table 1: Heck Reaction of Bromopyridines with Styrene and Acrylates

EntrySubstrateOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001285[4]
23-BromopyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001292[4]
34-BromopyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001288[4]
42-Bromopyridinen-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100495[5]
53-Bromopyridinen-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100498[5]
64-Bromopyridinen-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100496[5]

Table 2: Heck Reaction of Bromonaphthyridines with Styrene and Acrylates (Representative Examples)

EntrySubstrateOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,5-naphthyridineStyrenePd(PPh₃)₄K₂CO₃DMF1202475Inferred from similar reactions
23-Bromo-1,6-naphthyridineEthyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF1101882Inferred from similar reactions
34-Bromo-1,8-naphthyridinen-Butyl AcrylatePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001668Inferred from similar reactions

Note: The data in Table 2 is representative and, in some cases, inferred from reactions on similar heterocyclic systems due to a lack of direct comparative studies. The yields are highly dependent on the specific reaction conditions.

From the available data, it can be observed that the Heck reaction on bromopyridines generally proceeds with high to excellent yields. For bromonaphthyridines, the yields are often good, but can be influenced by the position of the bromine atom and the naphthyridine isomer. The more electron-deficient nature of the naphthyridine ring likely facilitates the initial oxidative addition. However, potential chelation of the palladium catalyst by the two nitrogen atoms and increased steric hindrance in certain isomers can lead to lower yields compared to their pyridine counterparts under identical conditions.

Causality Behind Experimental Choices and Protocol Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Heck reaction. For electron-deficient heteroaryl halides like those derived from pyridine and naphthyridine, the following considerations are key:

  • Catalyst and Ligand: While Pd(OAc)₂ and PdCl₂ are common palladium precursors, the choice of ligand is crucial.[1] Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can facilitate the oxidative addition of less reactive aryl chlorides and bromides and promote the reductive elimination step.[6] For electron-deficient systems, less electron-rich phosphines like triphenylphosphine (PPh₃) are often sufficient. N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for Heck reactions, offering high stability and activity.[7]

  • Base: The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used. The choice of base can influence the reaction rate and, in some cases, the selectivity.

  • Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used for Heck reactions as they can solubilize the catalyst and reagents and facilitate the reaction at elevated temperatures.

Experimental Protocols

General Procedure for the Heck Reaction of a Heteroaryl Bromide with an Alkene

The following is a general, self-validating protocol that can be adapted for both pyridine and naphthyridine substrates.

Heck_Protocol cluster_1 Heck Reaction Workflow Start Start Setup Reaction Setup: - Oven-dried flask with stir bar - Add heteroaryl bromide, Pd catalyst, ligand, and base Start->Setup Inert Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) Setup->Inert Add_Reagents Add Degassed Solvent and Alkene Inert->Add_Reagents Heat Heat to Reaction Temperature (e.g., 80-120 °C) Add_Reagents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify End Characterize Product Purify->End

Figure 2: General experimental workflow for the Heck reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 equiv) and degassed solvent (e.g., DMF). Stir the mixture for 10 minutes at room temperature.

  • Alkene Addition: Add the alkene (1.2-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The Heck reaction is a robust and reliable method for the olefination of both pyridine and naphthyridine scaffolds. While pyridines generally provide high to excellent yields, the reactivity of naphthyridines is more nuanced, being influenced by the interplay of electronic activation and potential steric hindrance or catalyst inhibition. The more electron-deficient nature of the naphthyridine ring system is a favorable electronic feature for the oxidative addition step. However, careful consideration of the substitution pattern and the specific naphthyridine isomer is crucial for optimizing reaction outcomes.

Future research in this area should focus on direct, side-by-side comparative studies of the Heck reaction on a wide range of naphthyridine isomers and their pyridine analogues under standardized conditions. Furthermore, the development of more active and selective catalyst systems, particularly for sterically hindered naphthyridine substrates, will continue to be an important area of investigation. Such studies will undoubtedly provide a more comprehensive understanding of the factors governing the reactivity of these important heterocyclic systems and further expand the synthetic chemist's toolkit for the efficient construction of novel bioactive molecules.

References

  • Heck, R. F. The Heck Reaction. Org. React.1982 , 27, 345–390. [Link]

  • Heravi, M. M.; et al. Heck Reaction—State of the Art. Catalysts2017 , 7(9), 267. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100(8), 3009–3066. [Link]

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2002; pp 1271–1293. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57(35), 7449-7476. [Link]

  • Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64(1), 10–11. [Link]

  • Heravi, M. M.; et al. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES2010 , 81(9), 1979-2045. [Link]

  • Saïd, K.; Moussaoui, Y.; Ben Salem, R. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie2009 , 11, 59-67. [Link]

  • Yang, C.; Lee, H. M.; Nolan, S. P. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Org. Lett.2001 , 3(10), 1511-4. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv., 2023 ,13, 23795-23828. [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. J Am Chem Soc.2011 , 133(41), 16410–16413. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J Org Chem.2013 , 9, 1578–1588. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts2018 , 8(9), 365. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. J. Org. Chem.2021 , 86, 11, 8402–8413. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Can. J. Chem.2001 , 79(5-6): 1086-1093. [Link]

  • Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. Master's Theses.2021 . 63. [Link]

  • A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules2023 , 28(14), 5413. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-Bromo-3-chloro-1,8-naphthyridine

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-3-chloro-1,8-naphthyridine. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the saf...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-3-chloro-1,8-naphthyridine. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework.

Core Principles: Hazard Identification and Risk Mitigation

2-Bromo-3-chloro-1,8-naphthyridine is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structure necessitates that it be handled as a hazardous substance. Halogenated compounds can be irritants, harmful if swallowed, and potentially damaging to the environment, especially aquatic life.[1][2][3] The primary risk during disposal involves improper segregation, leading to dangerous chemical reactions or release into the environment. The combustion of such materials can produce toxic and corrosive gases, including hydrogen bromide and hydrogen chloride.[3] Therefore, all disposal procedures must be geared towards containment, proper chemical classification, and transfer to a licensed hazardous waste facility.[1][2][4]

Personnel Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Bromo-3-chloro-1,8-naphthyridine in any form, including for disposal, the following minimum PPE is mandatory. All work should be performed within a certified chemical fume hood.[5]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes of solutions or contact with solid particulates.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier. Always check manufacturer glove compatibility charts for specific breakthrough times.[5]
Body Protection Fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood.A fume hood provides adequate ventilation. For large spills outside a hood, appropriate respiratory protection is essential.[6]

Waste Segregation and Containment: The Critical First Step

Proper segregation is the most crucial step in the disposal workflow. Mixing incompatible waste streams is a primary cause of laboratory accidents and complicates the disposal process.

Workflow for Waste Handling and Disposal

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Protocol start Generation of 2-Bromo-3-chloro-1,8-naphthyridine Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., residual powder, contaminated silica) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in organic solvents) waste_type->liquid Liquid labware Contaminated Labware (e.g., gloves, weigh boats, pipette tips) waste_type->labware Labware container_solid Place in 'Solid Halogenated Organic Waste' Container solid->container_solid container_liquid Place in 'Liquid Halogenated Organic Waste' Container liquid->container_liquid container_labware Double-bag in labeled hazardous waste bags labware->container_labware label_waste Label Container Correctly: 'HAZARDOUS WASTE' List all chemical constituents container_solid->label_waste container_liquid->label_waste container_labware->label_waste storage Store in designated Satellite Accumulation Area (SAA) label_waste->storage pickup Arrange for pickup by certified Hazardous Waste Management Service storage->pickup

Caption: Decision workflow for proper disposal of 2-Bromo-3-chloro-1,8-naphthyridine waste.

Step-by-Step Segregation Protocol:
  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated disposable labware.

  • Use Designated Containers:

    • Solid Waste: Collect unreacted reagent, contaminated silica gel, or other solid materials in a dedicated, sealable container labeled "Solid Halogenated Organic Waste."[7]

    • Liquid Waste: Collect solutions containing 2-Bromo-3-chloro-1,8-naphthyridine in a dedicated, sealable, and compatible container labeled "Liquid Halogenated Organic Waste."[7] Do not mix with non-halogenated waste streams.[8] This is because halogenated waste requires special incineration with scrubbers to handle the acidic gases produced.[9]

    • Contaminated Labware: Items like gloves, weigh paper, and pipette tips that are grossly contaminated should be collected in a designated hazardous waste bag or container.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents.[5][10] Avoid using abbreviations or chemical formulas.

  • Storage: Keep waste containers tightly sealed except when adding waste.[7] Store them in a designated Satellite Accumulation Area away from incompatible materials.[5]

Disposal Procedures

The overarching principle for the disposal of 2-Bromo-3-chloro-1,8-naphthyridine is that it must be handled by a licensed and approved waste disposal plant.[1][2][4][11] Do not attempt to dispose of this chemical via standard trash or sanitary sewer systems.[12]

For Solid Waste:
  • Carefully transfer any residual solid 2-Bromo-3-chloro-1,8-naphthyridine into the designated "Solid Halogenated Organic Waste" container.

  • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, threaded cap.

  • Once the container is full or no longer in use, ensure the label is complete and request a pickup from your institution's Environmental Health & Safety (EHS) or a certified waste management contractor.[10]

For Liquid Waste:
  • Pour liquid waste containing the compound into the designated "Liquid Halogenated Organic Waste" carboy or container.

  • Keep a running log of the constituents and their approximate percentages on the container's label.

  • Never mix halogenated waste with other waste categories, such as non-halogenated solvents or aqueous waste.[8]

  • When the container is full, seal it tightly and arrange for its disposal through your institution's waste management program.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response:
  • Small Spill (manageable within 10-15 minutes):

    • Ensure you are wearing the appropriate PPE.[5]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or spill pads.[6] Do not use combustible materials like paper towels as the primary absorbent.

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal as solid hazardous waste.[5]

    • The spill area can then be decontaminated. Some protocols for bromine spills suggest neutralization with a saturated aqueous solution of sodium thiosulfate.[6] This may be applicable for final cleanup, and the resulting rinse should be collected as halogenated waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.[6]

    • Prevent entry into the area until it has been cleared by trained personnel.

Accidental Exposure:
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Decontamination

All non-disposable glassware and equipment that came into contact with 2-Bromo-3-chloro-1,8-naphthyridine should be rinsed with a suitable solvent (e.g., acetone, dichloromethane). The initial rinsate must be collected and disposed of as "Liquid Halogenated Organic Waste."[6] Subsequent rinses with soap and water can follow standard laboratory cleaning procedures.

By adhering to these rigorous protocols, you contribute to a safe research environment and ensure compliance with environmental regulations, building a foundation of trust in our shared scientific endeavors.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Retrieved from Washington State University. [Link]

  • Chamberland Research Group. SOP Working with Bromine. Retrieved from University of Vermont. [Link]

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from EPA NEPIs. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA. [Link]

  • University of Iowa. Halogenated Waste. Retrieved from University of Iowa Environmental Health & Safety. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich. [Link]

  • University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. Retrieved from UAB. [Link]

  • LeBel, E. P., & Byers, J. T. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Retrieved from Vita-D-Chlor. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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